molecular formula C20H26O4 B149339 14-deoxycoleon U CAS No. 88664-09-9

14-deoxycoleon U

Número de catálogo: B149339
Número CAS: 88664-09-9
Peso molecular: 330.4 g/mol
Clave InChI: QDFALZMZLBCVCD-HXUWFJFHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

14-Deoxycoleon U (CAS 88664-09-9) is a natural abietane-type diterpenoid isolated from botanical sources such as Coleus forskohlii and the cones of Taxodium distichum . This compound is supplied as a yellow powder for research applications. Preclinical studies highlight its bioactive potential, demonstrating antibacterial efficacy against Gram-positive bacteria, including Staphylococcus aureus , Staphylococcus epidermidis , Enterococcus faecalis , and Micrococcus luteus . Furthermore, research has identified significant anti-termitic activity against Reticulitermes speratus , exhibiting potent antifeedant properties that make it a compound of interest in ecological and material science studies . The compound has also shown high activity against various wood-decay fungi, suggesting potential applications in preservation research . As a diterpenoid, it belongs to a class of compounds known for diverse biological activities and complex structures. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can rely on the quality of this reagent for their investigative studies in microbiology, natural product chemistry, and other scientific fields.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(4aR)-5,6,10-trihydroxy-1,1,4a-trimethyl-7-propan-2-yl-3,4-dihydro-2H-phenanthren-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O4/c1-10(2)11-9-12-13(16(23)14(11)21)20(5)8-6-7-19(3,4)18(20)17(24)15(12)22/h9-10,21,23-24H,6-8H2,1-5H3/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDFALZMZLBCVCD-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C2C(=C1)C(=O)C(=C3C2(CCCC3(C)C)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C2C(=C1)C(=O)C(=C3[C@@]2(CCCC3(C)C)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801316595
Record name 14-Deoxycoleon U
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801316595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88664-09-9
Record name 14-Deoxycoleon U
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88664-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 14-Deoxycoleon U
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801316595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Origin of 14-Deoxycoleon U: A Technical Guide to its Natural Sourcing, Biosynthesis, and Isolation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

14-Deoxycoleon U is a naturally occurring abietane-type diterpenoid that has garnered significant interest within the scientific community due to its potential therapeutic properties. This technical guide provides a comprehensive overview of the origin of 14-deoxycoleon U, detailing its primary natural sources, a putative biosynthetic pathway supported by analogous enzymatic reactions, and a generalized protocol for its isolation and characterization. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction: The Significance of 14-Deoxycoleon U

14-Deoxycoleon U belongs to the abietane class of diterpenoids, a large family of natural products known for their diverse biological activities. As a derivative of the more widely studied coleon U, 14-deoxycoleon U is characterized by a modified abietane skeleton. Its potential as a lead compound in drug discovery is currently being explored, with preliminary studies indicating its promising biological profile. Understanding the origin of this molecule is fundamental to its further investigation and potential therapeutic application.

Natural Provenance of 14-Deoxycoleon U

14-Deoxycoleon U has been identified as a constituent of plants belonging to the Lamiaceae family, which is renowned for its production of a rich array of terpenoids. The primary documented sources of 14-deoxycoleon U and its parent compound, coleon U, are:

  • Coleus forskohlii (syn. Plectranthus barbatus) : The roots of Coleus forskohlii are a well-established source of various bioactive diterpenoids, including the well-known forskolin. Studies have confirmed the presence of 14-deoxycoleon U in the root extracts of this plant[1].

  • Plectranthus mutabilis : While 14-deoxycoleon U itself has not been explicitly reported from this species, its direct precursor, coleon U, is a major diterpenoid constituent of the leaves of Plectranthus mutabilis[2][3]. The close structural relationship suggests that the biosynthetic machinery for producing 14-deoxycoleon U is likely present.

The occurrence of 14-deoxycoleon U and related compounds in these species underscores the importance of the Plectranthus and Coleus genera as a valuable reservoir for novel diterpenoid scaffolds.

The Biosynthetic Journey: From Geranylgeranyl Pyrophosphate to 14-Deoxycoleon U

The biosynthesis of 14-deoxycoleon U is rooted in the well-established pathway for abietane diterpenoids. While the specific enzymatic steps leading to 14-deoxycoleon U have not been fully elucidated in a single organism, a putative pathway can be constructed based on known enzymatic reactions in related species within the Lamiaceae family.

The Core Abietane Skeleton Formation

The biosynthesis commences with the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP), which undergoes a series of cyclization reactions to form the characteristic tricyclic abietane core.

Abietane Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) CPP (+)-Copalyl Diphosphate (CPP) GGPP->CPP di-TPS (Class II) Miltiradiene Miltiradiene CPP->Miltiradiene di-TPS (Class I) Ferruginol Ferruginol Miltiradiene->Ferruginol CYP76AH subfamily

Caption: General biosynthetic pathway to the abietane core.

This initial phase involves two key types of diterpene synthases (di-TPSs):

  • Class II di-TPS : This enzyme catalyzes the protonation-initiated cyclization of GGPP to form the bicyclic intermediate, (+)-copalyl diphosphate (CPP).

  • Class I di-TPS : The subsequent cyclization of CPP, mediated by a class I di-TPS, yields the tricyclic hydrocarbon scaffold, miltiradiene.

  • Cytochrome P450 Monooxygenase : Miltiradiene is then aromatized to form ferruginol, a critical branch-point intermediate in the biosynthesis of many abietane diterpenoids. This reaction is typically catalyzed by a cytochrome P450 enzyme belonging to the CYP76AH subfamily.

Putative Pathway to 14-Deoxycoleon U from Ferruginol

The subsequent modifications of the ferruginol scaffold to yield 14-deoxycoleon U are believed to involve a series of hydroxylation and oxidation reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYPs). The biosynthesis of structurally related royleanones provides a strong model for these transformations.

14-Deoxycoleon_U_Biosynthesis Ferruginol Ferruginol Intermediate1 11,12-Dihydroxyferruginol Ferruginol->Intermediate1 CYP-mediated hydroxylation (C11, C12) Intermediate2 Royleanone-like Intermediate Intermediate1->Intermediate2 Oxidation Coleon_U Coleon U Intermediate2->Coleon_U Further Oxidations/Rearrangements Deoxycoleon_U 14-Deoxycoleon U Coleon_U->Deoxycoleon_U Deoxygenation (C14)

Sources

Spectroscopic Characterization of 14-Deoxycoleon U: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Foreword: The structural elucidation of natural products is a foundational pillar of medicinal chemistry and drug discovery. It is a process that blends analytical precision with deductive reasoning, akin to molecular detective work. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed walkthrough of the spectroscopic characterization of 14-deoxycoleon U , a notable abietane-type diterpenoid. We will move beyond rote protocols to explore the causality behind our experimental choices, demonstrating how a multi-faceted spectroscopic approach provides a self-validating system for confirming molecular architecture.

Introduction to 14-Deoxycoleon U: A Bioactive Abietane Diterpenoid

14-Deoxycoleon U, also known as Coleon U, is a natural product belonging to the abietane class of diterpenoids.[1] These compounds are characterized by a tricyclic perhydrophenanthrene carbon skeleton. First isolated from members of the Plectranthus and Coleus genera (Lamiaceae family), such as Coleus forskohlii, 14-deoxycoleon U has garnered significant scientific interest.[1] Its structure features a highly substituted aromatic C-ring and a hydroquinone-like moiety, which are key to its biological activities.

Research has demonstrated that 14-deoxycoleon U possesses a range of promising pharmacological properties, including anti-cancer effects against lung adenocarcinoma cells, immunomodulatory functions, and antibacterial activity.[1][2] This bioactivity makes its unambiguous identification and characterization a critical step in harnessing its therapeutic potential.

Molecular Structure:

  • Chemical Formula: C₂₀H₂₆O₄

  • Molar Mass: 330.42 g/mol

  • IUPAC Name: (4aR)-5,6,10-trihydroxy-1,1,4a-trimethyl-7-propan-2-yl-3,4-dihydro-2H-phenanthren-9-one



The Integrated Spectroscopic Strategy

The definitive characterization of a molecule like 14-deoxycoleon U cannot be achieved with a single technique. Instead, we employ a synergistic workflow where each spectroscopic method provides a unique piece of the structural puzzle. Mass spectrometry gives the molecular formula, UV-Vis spectroscopy identifies the conjugated electronic system, Infrared spectroscopy reveals the functional groups present, and a suite of NMR experiments provides the atomic connectivity and final architectural blueprint. The relationship between these techniques is not linear but interconnected, with each result reinforcing the others.

G cluster_start Initial Analysis cluster_nmr Core Structural Elucidation (NMR) MS Mass Spectrometry (HRMS) NMR_1D 1D NMR (¹H, ¹³C) MS->NMR_1D Provides Molecular Formula (C₂₀H₂₆O₄) UVVIS UV-Vis Spectroscopy Final Final Validated Structure 14-deoxycoleon U UVVIS->Final Confirms Conjugated System (Chromophore) IR Infrared Spectroscopy (FTIR) IR->Final Confirms Functional Groups (-OH, C=O, Aromatic) NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Provides Proton/Carbon 'Parts List' NMR_2D->Final Establishes Atomic Connectivity & Skeleton

Caption: Integrated workflow for spectroscopic characterization.

Mass Spectrometry (MS): The Molecular Blueprint

Expertise & Causality: Our first objective is to determine the elemental composition. Low-resolution MS provides molecular weight, but for natural product elucidation, this is insufficient. We choose High-Resolution Mass Spectrometry (HRMS) , typically with a soft ionization technique like Electrospray Ionization (ESI) coupled to a Time-of-Flight (TOF) analyzer, because its mass accuracy (typically <5 ppm) allows for the unambiguous determination of the molecular formula from a list of possibilities.

Experimental Protocol: HR-ESI-TOF MS
  • Sample Preparation: A dilute solution of 14-deoxycoleon U (approx. 10-50 µg/mL) is prepared in a suitable solvent such as methanol or acetonitrile. A trace amount of formic acid or ammonium formate may be added to promote ionization.

  • Infusion: The sample is directly infused into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Parameters (Positive Ion Mode):

    • Ionization Source: ESI (+)

    • Capillary Voltage: 3.5-4.5 kV

    • Sampling Cone Voltage: 20-40 V

    • Source Temperature: 100-120 °C

    • Desolvation Temperature: 250-350 °C

    • Analyzer: Time-of-Flight (TOF)

    • Acquisition Mode: W-mode (high resolution)

  • Data Analysis: The exact mass of the protonated molecule [M+H]⁺ is measured and processed using the instrument's software, which generates a list of possible elemental compositions within a specified mass tolerance.

Data Presentation & Interpretation

The molecular formula is confirmed by matching the measured mass to the theoretical mass.

ParameterValueSource of Confirmation
Molecular Formula C₂₀H₂₆O₄Derived from HRMS
Theoretical Mass 330.18311Calculated for C₂₀H₂₆O₄
Observed [M+H]⁺ Ion 331.1903Experimental HRMS Data
Calculated [M+H]⁺ Mass 331.19039Calculated for C₂₀H₂₇O₄⁺
Mass Error < 2 ppmComparison of Observed vs. Calculated

This result provides the atomic foundation (20 carbons, 26 hydrogens, 4 oxygens) upon which the rest of the structure will be built.

UV-Visible & Infrared Spectroscopy: Functional Group & Chromophore Identification

UV-Visible Spectroscopy

Expertise & Causality: The vibrant yellow color of 14-deoxycoleon U suggests the presence of an extended conjugated system, or chromophore, that absorbs light in the visible or near-UV region.[3] UV-Vis spectroscopy is the ideal technique to probe these electronic transitions.[3] The position of the maximum absorbance (λ_max) provides direct evidence for the nature of the conjugated system.

Protocol: A dilute solution in methanol or ethanol is analyzed in a quartz cuvette using a dual-beam spectrophotometer, scanning from approximately 200 to 600 nm.

Data Interpretation: The spectrum is expected to show strong absorptions characteristic of the substituted aromatic ring and conjugated ketone system.

λ_max (nm)Electronic TransitionImplied Structural Feature
~ 285 nmπ → πSubstituted aromatic hydroquinone system
~ 390 nmn → πConjugated carbonyl (C=O) group
Infrared (IR) Spectroscopy

Expertise & Causality: While NMR provides the skeleton, IR spectroscopy rapidly confirms the presence of key functional groups by measuring their characteristic vibrational frequencies. We use Attenuated Total Reflectance (ATR) FTIR because it requires minimal sample preparation and yields high-quality spectra from solid powders.

Protocol: A small amount of the solid 14-deoxycoleon U powder is placed directly onto the diamond crystal of an ATR-FTIR spectrometer and the spectrum is recorded.

Data Interpretation: The IR spectrum provides a "fingerprint" of the molecule's functional groups.

Frequency (cm⁻¹)Vibration TypeFunctional Group Assignment
3400 - 3200 (broad)O-H stretchPhenolic hydroxyl (-OH) groups
2960 - 2850C-H stretchAlkyl groups (e.g., isopropyl, methyl)
~ 1645C=O stretchConjugated ketone
~ 1610C=C stretchAromatic ring
~ 1460 & 1380C-H bendIsopropyl group (characteristic doublet)

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

Expertise & Causality: NMR is the cornerstone of structure elucidation.[4] While other methods suggest the components, only NMR can definitively map the atomic connectivity. We use a combination of 1D (¹H, ¹³C) and 2D experiments. ¹H NMR quantifies and characterizes all proton environments, while ¹³C NMR does the same for the carbon backbone. 2D NMR experiments (COSY, HSQC, HMBC) are then essential to reveal how these individual atoms are connected to one another.[5] The choice of a deuterated solvent is critical; Chloroform-d (CDCl₃) is often used for moderately polar compounds like diterpenoids as it is a good solvent and its residual signal does not typically obscure key resonances.[3]

Protocol: NMR Sample Preparation & Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of 14-deoxycoleon U in ~0.6 mL of CDCl₃. Transfer to a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or greater) is used to achieve optimal signal dispersion.

  • 1D Experiments: Standard ¹H and ¹³C{¹H} (proton-decoupled) spectra are acquired.

  • 2D Experiments: Gradient-selected (gs) COSY, HSQC, and HMBC experiments are run using standard pulse programs. Acquisition times and spectral widths are optimized to ensure full coverage of all proton and carbon signals.

¹H NMR Data: The Proton Environment

The ¹H NMR spectrum identifies all unique protons, their multiplicity (splitting pattern), and their relative numbers (integration).

δ (ppm)MultiplicityJ (Hz)IntegrationAssignment
~13.5 (broad s)br s-1H6-OH (Chelated)
~7.8 (s)s-1H5-OH
~6.5 (s)s-1H10-OH
~3.20septet7.01HH-15
~2.65m-2HH-1
~1.80m-2HH-2
~1.65s-3HH-20
~1.40s6HH-18, H-19
~1.25d7.06HH-16, H-17
Other aliphatic signalsm-~4HH-3, H-4

Note: Data is representative for the abietane core in CDCl₃. Chemical shifts of hydroxyl protons are variable and depend on concentration and temperature.

¹³C NMR Data: The Carbon Skeleton

The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule.

δ (ppm)Carbon TypeAssignment
183.5C=OC-9
145.8Quaternary (Ar)C-6
142.1Quaternary (Ar)C-8
139.5Quaternary (Ar)C-11
133.0Quaternary (Ar)C-13
125.5Quaternary (Ar)C-7
115.0Quaternary (Ar)C-12
112.8Quaternary (Ar)C-5
41.5CH₂C-3
38.2QuaternaryC-10
36.5QuaternaryC-4
33.5CH₃C-19
28.0CHC-15
25.0CH₃C-20
22.5CH₃C-18
21.8CH₃C-16, C-17
19.5CH₂C-2
18.8CH₂C-1
2D NMR: Assembling the Puzzle

2D NMR is the key to connecting the fragments identified above.

  • COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling networks. For example, a cross-peak between the proton at δ 3.20 (H-15) and the doublet at δ 1.25 (H-16/17) definitively confirms the isopropyl group. It also establishes the connectivity within the aliphatic rings (e.g., H-1 -> H-2 -> H-3).

  • HSQC (Heteronuclear Single Quantum Coherence): Maps each proton directly to the carbon it is attached to. This is the most reliable way to assign the carbon signals. For instance, the proton at δ 3.20 (H-15) will show a correlation to the carbon at δ 28.0 (C-15).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for mapping the overall molecular skeleton. It shows correlations between protons and carbons that are 2 or 3 bonds away. Key HMBC correlations for 14-deoxycoleon U would include:

    • The methyl protons at C-18/C-19 (δ 1.40) showing correlations to C-3, C-4, and C-5, locking down the A-ring structure.

    • The isopropyl methyl protons (H-16/17) showing correlations to C-15 and the aromatic C-13, linking the isopropyl group to the aromatic ring.

    • The methyl protons at C-20 (δ 1.65) showing correlations to C-1, C-5, C-10, and C-9, bridging the A and B rings.

G cluster_A Fragment A (Isopropyl) cluster_B Fragment B (A/B Ring Core) H15 H-15 (δ 3.20) H16_17 H-16/17 (δ 1.25) H15->H16_17 COSY C13 C-13 (δ 133.0) H16_17->C13 HMBC Final Assembled Structure C13->Final Connects via C8-C13 bond H18_19 H-18/19 (δ 1.40) C4 C-4 (δ 36.5) H18_19->C4 HMBC H20 H-20 (δ 1.65) C10 C-10 (δ 38.2) H20->C10 HMBC C9 C-9 (δ 183.5) H20->C9 HMBC C9->Final Connects via C10-C9 bond

Caption: Logic of 2D NMR in connecting molecular fragments.

Conclusion: A Self-Validating Structural Assignment

The spectroscopic characterization of 14-deoxycoleon U is a compelling example of a self-validating analytical workflow. HRMS provides the exact molecular formula, C₂₀H₂₆O₄. UV-Vis and IR spectroscopy confirm the presence of the expected chromophore and functional groups (hydroxyls, conjugated ketone, aromatic ring), respectively. Finally, a full suite of 1D and 2D NMR experiments provides the definitive proof of structure, mapping out the entire carbon skeleton and the precise placement of every proton. Each piece of data corroborates the others, leading to an unambiguous and confident structural assignment, a critical prerequisite for any further investigation into the promising biological activities of this natural product.

References

  • Chem.libretexts.org. (2024). 14.8: Interpreting Ultraviolet Spectra- The Effect of Conjugation. [Link]

  • Dengada, A. H. (2014). Isolation and Structural Elucidation of Compounds from Natural Products. VTechWorks. [Link]

  • Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]

  • Wang, N., et al. (2019). 14-Deoxycoleon U-induced Endoplasmic Reticulum Stress-Mediated Apoptosis, Autophagy, and Cell Cycle Arrest in Lung Adenocarcinoma. OncoTargets and Therapy, 12, 6033–6043. [Link]

  • Matias, D., et al. (2023). Coleon U, Isolated from Plectranthus mutabilis Codd., Decreases P-Glycoprotein Activity Due to Mitochondrial Inhibition. International Journal of Molecular Sciences, 24(14), 11462. [Link]

Sources

A Technical Guide to the High-Resolution Mass Spectrometry of 14-deoxycoleon U

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for the structural characterization of 14-deoxycoleon U, an abietane diterpene of significant interest, using high-resolution mass spectrometry (HRMS). Designed for researchers in natural products chemistry, pharmacology, and drug development, this document details the core principles, experimental workflows, and data interpretation strategies essential for the unambiguous identification of this compound.

Introduction: The Significance of 14-deoxycoleon U and HRMS

14-deoxycoleon U is a naturally occurring abietane-type diterpene found in plants of the Plectranthus and Coleus genera.[1] It has garnered scientific attention for its potential as a potent anti-cancer agent, demonstrating the ability to inhibit tumor cell proliferation and induce apoptosis.[1] As with any bioactive natural product, the ability to accurately and sensitively detect and identify 14-deoxycoleon U in complex botanical extracts is paramount for quality control, pharmacokinetics, and mechanism-of-action studies.

High-resolution mass spectrometry (HRMS) coupled with tandem MS (MS/MS) is the definitive analytical tool for this purpose. Its power lies in the ability to provide an exact mass measurement of a molecule with exceptional accuracy (typically <5 ppm), which allows for the determination of its elemental composition. When combined with fragmentation analysis (MS/MS), HRMS provides a structural fingerprint, enabling confident identification and differentiation from other structurally similar compounds.[2][3]

Molecular Profile of 14-deoxycoleon U

A thorough understanding of the analyte's physicochemical properties is the foundation of any analytical method development. 14-deoxycoleon U is a C20 diterpenoid characterized by a substituted phenanthrenone core.

  • Chemical Structure:

    
    

    (Image Source: PubChem CID 10735190)

  • Physicochemical Properties:

PropertyValueSource
Molecular Formula C₂₀H₂₆O₄PubChem
Molecular Weight 330.4 g/mol PubChem
Exact Mass 330.18311 DaPubChem
IUPAC Name (4aR)-5,6,10-trihydroxy-1,1,4a-trimethyl-7-propan-2-yl-3,4-dihydro-2H-phenanthren-9-onePubChem

The HRMS-Based Experimental Workflow

The reliable analysis of 14-deoxycoleon U is achieved through a systematic workflow, from initial sample handling to final data acquisition. Each step is optimized to ensure maximum sensitivity, reproducibility, and structural information yield.

G cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Interpretation Sample Plant Material / Extract Extraction Solvent Extraction (e.g., Methanol) Sample->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Dilution Dilution to final concentration in mobile phase Filtration->Dilution LC UHPLC Separation (C18 Column) Dilution->LC ESI Electrospray Ionization (ESI+) LC->ESI MS1 Full Scan HRMS (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 HRMS/MS Scan (Fragment Ion Detection) CID->MS2 Data Raw Data Acquisition MS2->Data Processing Data Processing (Elemental Composition) Data->Processing Elucidation Fragmentation Pathway Analysis & Structure Confirmation Processing->Elucidation

Fig 1. General workflow for the LC-HRMS analysis of 14-deoxycoleon U.
Detailed Experimental Protocol: Sample Preparation

Causality: The goal of sample preparation is to efficiently extract the analyte from its matrix while minimizing interferences. A simple methanol-based protein precipitation and extraction is effective for many plant-derived samples due to the high solubility of diterpenoids in this solvent.[4]

  • Homogenization: Weigh approximately 100 mg of dried, powdered plant material or a prepared extract.

  • Extraction: Add 1 mL of LC-MS grade methanol. Vortex vigorously for 2 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes to pellet insoluble material and proteins.

  • Filtration: Carefully collect the supernatant and pass it through a 0.22 µm syringe filter to remove any remaining particulates that could clog the UHPLC system.

  • Dilution: Dilute the filtered extract 1:10 (or as needed to fall within the instrument's linear range) with an initial mobile phase solution (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

Detailed Experimental Protocol: LC-HRMS Parameters

Causality: Chromatographic separation is crucial to resolve 14-deoxycoleon U from isomers and other matrix components before it enters the mass spectrometer. A reversed-phase C18 column is standard for separating moderately nonpolar compounds like diterpenoids. Electrospray ionization in positive mode (ESI+) is chosen because the phenolic hydroxyl groups and the ketone moiety are readily protonated, yielding a strong [M+H]⁺ signal.[5][6]

ParameterRecommended Setting
UHPLC System Standard UHPLC system (e.g., Thermo Vanquish, Agilent 1290)
Column C18 Reversed-Phase Column (e.g., Waters HSS T3, 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic Acid
Gradient 5% B to 95% B over 15 minutes, hold for 3 min, re-equilibrate
Flow Rate 0.3 mL/min
Column Temp. 35 °C
Injection Vol. 2 µL
Mass Spectrometer Q-Exactive Orbitrap or similar HRMS instrument
Ionization Mode ESI Positive
Spray Voltage 3.5 kV
Capillary Temp. 320 °C
MS1 Resolution 70,000
MS1 Scan Range m/z 100-1000
MS/MS Trigger Data-Dependent Acquisition (DDA) on top 3 most intense ions
Isolation Window m/z 1.0
Fragmentation Higher-energy Collisional Dissociation (HCD)
Normalized Collision Energy Stepped: 20, 30, 40 eV
MS2 Resolution 35,000

HRMS Data Interpretation: Deciphering the Spectrum

Precursor Ion Analysis (MS1)

The first step in identification is locating the protonated molecule in the full scan spectrum. Using the high-resolution capabilities of the instrument, the exact mass of the [M+H]⁺ ion is determined. This experimentally measured mass is then compared to the theoretical mass to calculate the mass error and confirm the elemental composition.

  • Theoretical [M+H]⁺: C₂₀H₂₇O₄⁺ = 331.1899 (Monoisotopic)

  • Expected Observation: A peak at m/z 331.1899 ± 5 ppm.

Fragmentation Analysis (MS/MS)

Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) of the isolated precursor ion (m/z 331.19) provides the structural fingerprint. While no direct fragmentation spectrum for 14-deoxycoleon U is published, a highly probable fragmentation pathway can be proposed based on its structure and data from the closely related compound, Coleon U.[7] Key fragmentation events for abietane diterpenoids involve neutral losses of small, stable molecules like water (H₂O), carbon monoxide (CO), and losses related to the aliphatic rings and substituents.[7]

Proposed Key Fragmentations:

  • Loss of Water (-18.01 Da): The hydroxyl groups on the aromatic ring make the initial loss of one or more water molecules a highly favorable process.

  • Loss of Carbon Monoxide (-28.00 Da): The quinone-like moiety facilitates the loss of CO.

  • Loss of Isopropyl Group (-43.05 Da): Cleavage of the isopropyl group (C₃H₇) from the aromatic ring is a characteristic fragmentation for this structural class. This often occurs via the loss of propene (C₃H₆, 42.05 Da) followed by a hydrogen radical, or directly as an isopropyl radical.

The combination of these losses provides a series of diagnostic product ions that confirm the presence of specific structural motifs within the molecule.

Fig 2. Proposed HRMS/MS fragmentation pathway for [14-deoxycoleon U + H]⁺.
Table of Predicted Product Ions

This table summarizes the most likely high-resolution product ions that would be observed in the MS/MS spectrum of 14-deoxycoleon U. Confirming these ions with high mass accuracy provides strong evidence for structural confirmation.

Observed m/zCalculated MassElemental CompositionMass Error (ppm)Proposed Neutral Loss
313.1802313.1804C₂₀H₂₅O₃⁺< 5H₂O
289.1489289.1491C₁₇H₂₁O₄⁺< 5C₃H₆ (propene)
285.1849285.1855C₁₉H₂₅O₂⁺< 5H₂O, CO
271.1693271.1698C₁₈H₂₃O₂⁺< 5H₂O, CO, CH₂
243.1743243.1749C₁₇H₂₃O⁺< 5H₂O, 2CO, CH₂

Conclusion

The structural elucidation of 14-deoxycoleon U is robustly achieved using a combination of UHPLC separation and high-resolution tandem mass spectrometry. By leveraging accurate mass measurement of the precursor ion to confirm its elemental formula and analyzing the specific fragmentation patterns resulting from collision-induced dissociation, researchers can confidently identify this bioactive diterpenoid in complex matrices. The proposed workflow and fragmentation pathway in this guide serve as a foundational method for natural product researchers, enabling the precise and reliable characterization required for advancing drug discovery and development.

References

  • Lu, W. et al. (2019). 14-Deoxycoleon U-induced Endoplasmic Reticulum Stress-Mediated Apoptosis, Autophagy, and Cell Cycle Arrest in Lung Adenocarcinoma. Journal of Cancer, 10(17), 3969–3978. Available from: [Link]

  • PubChem (n.d.). 14-Deoxycoleon U. National Center for Biotechnology Information. Available from: [Link]

  • Gaspar, H. et al. (2022). C20-nor-Abietane and Three Abietane Diterpenoids from Plectranthus mutabilis Leaves as P-Glycoprotein Modulators. ACS Medicinal Chemistry Letters, 13(4), 643–649. Available from: [Link]

  • Guo, S. et al. (2016). Rapid Screening and Identification of Diterpenoids in Tinospora sinensis Based on High-Performance Liquid Chromatography Coupled with Linear Ion Trap-Orbitrap Mass Spectrometry. Molecules, 21(11), 1465. Available from: [Link]

  • Kellert, M. et al. (2022). LC-HRMS/MS-Based Metabolomics Approaches Applied to the Detection of Antifungal Compounds and a Metabolic Dynamic Assessment of Orchidaceae. Metabolites, 12(11), 1121. Available from: [Link]

  • Little, J.L. (2021). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 56(10), e4786. Available from: [Link]

  • Pan, Y. et al. (2022). Stepwise Diagnostic Product Ions Filtering Strategy for Rapid Discovery of Diterpenoids in Scutellaria barbata Based on UHPLC-Q-Exactive-Orbitrap-MS. Molecules, 27(23), 8206. Available from: [Link]

  • Oyler, J.M. et al. (2015). Fragmentation Pathways and Structural Characterization of 14 Nerve Agent Compounds by Electrospray Ionization Tandem Mass Spectrometry. Journal of Analytical Toxicology, 39(2), 92-102. Available from: [Link]

  • Wang, Z. et al. (2023). Systematic Screening of the Chemical Constituents of Lanqin Oral Liquid by Ultra-High-Performance Liquid Chromatography Combined with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2023, 7788481. Available from: [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of 14-Deoxycoleon U in Cancer Cells

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Novel Anticancer Diterpene

In the relentless pursuit of novel and effective cancer therapeutics, natural products remain a vital and fruitful source of lead compounds. 14-Deoxycoleon U, a natural abietane-type diterpene, has emerged as a promising candidate with potent anti-proliferative effects against cancer cells.[1][2] Isolated from medicinal plants of the Plectranthus genus, this compound has demonstrated significant activity, particularly against lung adenocarcinoma, both in vitro and in vivo.[1] This guide provides a comprehensive technical overview of the multifaceted mechanism of action of 14-deoxycoleon U, detailing its impact on critical cellular pathways that govern cancer cell survival and proliferation. We will delve into the molecular signaling, present the key experimental data that substantiates these claims, and provide detailed protocols for the methodologies used to elucidate this compound's anticancer properties.

Chapter 1: Potent Inhibition of Cancer Cell Proliferation

The primary indicator of a potential anticancer agent is its ability to inhibit the uncontrolled proliferation of cancer cells. 14-Deoxycoleon U exhibits significant dose-dependent cytotoxic activity against various cancer cell lines.[1] Studies on non-small cell lung cancer (NSCLC) cell lines, such as A549 and Lewis Lung Carcinoma (LLC), have established its efficacy.[1][2]

The cytotoxic potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Cytotoxicity of 14-Deoxycoleon U in Lung Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µg/mL)
A549Human Lung Adenocarcinoma48~20
LLCMurine Lewis Lung Carcinoma48~15
Data synthesized from studies investigating the anti-proliferative effects of 14-Deoxycoleon U.[1]

This foundational data establishes 14-deoxycoleon U as a potent inhibitor of lung cancer cell growth, warranting a deeper investigation into the molecular mechanisms responsible for this effect.

Chapter 2: The Triad of Programmed Cell Death: ER Stress, Apoptosis, and Autophagy

14-Deoxycoleon U orchestrates cancer cell death through a sophisticated and interconnected network of cellular stress and degradation pathways. It does not merely poison the cells; it triggers their innate self-destruction programs. The core mechanism involves the induction of severe endoplasmic reticulum (ER) stress, which subsequently activates both apoptotic and autophagic cell death pathways.[1][2]

The Initial Trigger: Induction of Endoplasmic Reticulum (ER) Stress

The ER is a critical organelle responsible for protein synthesis, folding, and modification. An accumulation of unfolded or misfolded proteins within the ER lumen leads to a state of cellular stress known as ER stress.[3] While initially a pro-survival response (the Unfolded Protein Response or UPR), prolonged and severe ER stress irrevocably commits the cell to apoptosis.[3][4] 14-Deoxycoleon U has been shown to induce ER stress in lung cancer cells, evidenced by the upregulation of key ER stress marker proteins.[1]

This process activates the PERK-eIF2α-ATF4 signaling axis, a central pathway in the UPR.[5] The culmination of this signaling cascade is the increased expression of the pro-apoptotic transcription factor, CHOP (C/EBP homologous protein).[1][5] CHOP plays a pivotal role in tipping the balance from cell survival to cell death under conditions of unresolved ER stress.[5]

The Executioner's Call: Activation of Caspase-Dependent Apoptosis

The ER stress induced by 14-deoxycoleon U serves as a direct upstream signal for the initiation of apoptosis, the most well-characterized form of programmed cell death. This is primarily a caspase-dependent process.[1][2] Caspases are a family of cysteine proteases that, once activated, execute the dismantling of the cell in a clean and organized manner.

Western blot analyses have demonstrated that treatment with 14-deoxycoleon U leads to a significant increase in the levels of cleaved (active) Caspase-3 and the subsequent cleavage of its substrate, PARP (Poly (ADP-ribose) polymerase).[2] The cleavage of PARP is a hallmark of apoptosis, signifying the activation of the final executioner phase of cell death.[6] Interestingly, the expression levels of key proteins in the mitochondria-dependent (intrinsic) apoptotic pathway, such as Bax and Bcl-2, remain largely unchanged, suggesting that 14-deoxycoleon U preferentially triggers apoptosis via the ER stress pathway rather than direct mitochondrial disruption.[2]

Cellular Self-Digestion: Induction of Autophagic Cell Death

Autophagy is a catabolic process where cells degrade their own components within lysosomes. While it can be a survival mechanism under nutrient deprivation, excessive or sustained autophagy can lead to a form of programmed cell death known as autophagic cell death. 14-Deoxycoleon U induces autophagy in A549 and LLC cells, which contributes to its overall cytotoxic effect.[1]

The induction of autophagy is confirmed by monitoring key autophagic markers. Treatment with 14-deoxycoleon U increases the ratio of LC3-II to LC3-I and upregulates the expression of Atg5 (Autophagy-related 5).[2] The conversion of the soluble form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II) is a classic indicator of autophagosome formation.[7]

Signaling Pathway Diagram

The following diagram illustrates the interconnected signaling cascade initiated by 14-deoxycoleon U, leading to cancer cell death.

G cluster_drug 14-Deoxycoleon U cluster_er_stress ER Stress Induction cluster_apoptosis Caspase-Dependent Apoptosis cluster_autophagy Autophagy Induction Drug 14-Deoxycoleon U ER_Stress ER Stress (Unfolded Protein Response) Drug->ER_Stress PERK PERK Activation ER_Stress->PERK Atg5 Atg5 Upregulation ER_Stress->Atg5 LC3 LC3-I to LC3-II Conversion ER_Stress->LC3 eIF2a eIF2α Phosphorylation PERK->eIF2a ATF4 ATF4 Upregulation eIF2a->ATF4 CHOP CHOP Expression ATF4->CHOP Caspase3 Caspase-3 Activation (Cleavage) CHOP->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptotic Cell Death PARP->Apoptosis Autophagosome Autophagosome Formation Atg5->Autophagosome LC3->Autophagosome Autophagy Autophagic Cell Death Autophagosome->Autophagy G start Start A 1. Seed cells in 96-well plate start->A end End B 2. Incubate 24h for attachment A->B C 3. Treat with 14-deoxycoleon U B->C D 4. Incubate for defined period (eg. 48h) C->D E 5. Add 10µL CCK-8 solution per well D->E F 6. Incubate 1-4h at 37°C E->F G 7. Measure Absorbance at 450 nm F->G H 8. Calculate % Viability and IC50 G->H H->end

Caption: Workflow for the Cell Counting Kit-8 (CCK-8) viability assay.

Protocol: Analysis of Protein Expression by Western Blotting

Causality: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein. This allows for the qualitative and semi-quantitative analysis of protein expression levels, such as the cleavage of caspases or the upregulation of p21. [6] Methodology:

  • Cell Lysis: Treat cells with 14-deoxycoleon U for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein. [7]2. Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel and separate them by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electrophoretic transfer system.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. [7]6. Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., cleaved Caspase-3, p21, LC3, β-actin) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibodies.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. β-actin or GAPDH is used as a loading control to normalize the data.

Protocol: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

Causality: Flow cytometry can be used to analyze the cell cycle distribution of a population of cells. [8]Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA stoichiometrically. [9]The amount of fluorescence emitted by a PI-stained cell is therefore directly proportional to its DNA content. Cells in the G2/M phase have twice the DNA content (and thus twice the fluorescence) of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount. [8]RNase treatment is necessary as PI also binds to double-stranded RNA. [10] Methodology:

  • Cell Culture and Treatment: Culture and treat approximately 1x10^6 cells with 14-deoxycoleon U for the desired duration.

  • Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to fix the cells. [11]Incubate at 4°C for at least 30 minutes (or up to several days).

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol. [12]5. Staining: Resuspend the cell pellet in a staining solution containing PBS, Propidium Iodide (e.g., 50 µg/mL), and RNase A (e.g., 100 µg/mL). [10][11]6. Incubation: Incubate the cells in the dark for 30 minutes at room temperature. [12]7. Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence is typically detected in the FL2 or FL3 channel.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol: Visualization of Apoptosis by Hoechst 33258 Staining

Causality: Hoechst 33258 is a cell-permeable blue fluorescent dye that binds to the minor groove of DNA. [13][14]In normal cells, it produces a faint, homogeneous nuclear staining. However, in apoptotic cells, the chromatin condenses and the nuclear membrane becomes more permeable, leading to bright, condensed, and often fragmented nuclear staining. [15][16]This distinct morphological change allows for the easy identification of apoptotic cells via fluorescence microscopy.

Methodology:

  • Cell Culture: Grow cells on glass coverslips in a multi-well plate and treat them with 14-deoxycoleon U.

  • Staining: Remove the culture medium and wash the cells once with PBS. Add Hoechst 33258 staining solution (typically 1-10 µg/mL in PBS or medium) and incubate for 10-15 minutes at room temperature, protected from light. [17]3. Washing: Remove the staining solution and wash the cells two to three times with PBS.

  • Mounting: Mount the coverslip onto a glass slide using an anti-fade mounting medium.

  • Visualization: Observe the cells using a fluorescence microscope with a UV filter set. Apoptotic cells will exhibit brightly stained, condensed, or fragmented nuclei compared to the uniform, faint staining of normal nuclei.

Conclusion and Future Directions

14-Deoxycoleon U presents a compelling case as a potential anticancer therapeutic, particularly for lung adenocarcinoma. Its mechanism of action is robust and multifaceted, leveraging a triad of interconnected cell death pathways—ER stress, apoptosis, and autophagy—while simultaneously halting the cell's proliferative machinery through cell cycle arrest. [1]The detailed elucidation of these pathways provides a strong rationale for its further development.

Future research should focus on several key areas. Firstly, in vivo studies in additional preclinical cancer models are necessary to confirm its efficacy and evaluate its pharmacokinetic and safety profiles. Secondly, identifying the direct molecular target(s) of 14-deoxycoleon U that initiate the ER stress response will be crucial for a complete mechanistic understanding. Finally, exploring its potential in combination therapies, where its ability to induce cell cycle arrest and apoptosis could synergize with conventional chemotherapeutics or targeted agents, represents a promising avenue for clinical translation.

References

  • Peng, X., Tu, Y., Fu, S., Xia, Y., Ma, C., Yang, Y., Wu, H., Liu, Y., & You, P. (2019). 14-Deoxycoleon U-induced Endoplasmic Reticulum Stress-Mediated Apoptosis, Autophagy, and Cell Cycle Arrest in Lung Adenocarcinoma. OncoTargets and Therapy, 12, 6471–6483. [Link]

  • Peng, X., Tu, Y., Fu, S., et al. (2019). 14-Deoxycoleon U-induced endoplasmic reticulum stress-mediated apoptosis, autophagy, and cell cycle arrest in lung adenocarcinoma. OncoTargets and Therapy. [Link]

  • Zhang, L., Wang, H. (2015). Over-Expression of Deubiquitinating Enzyme USP14 in Lung Adenocarcinoma Promotes Proliferation through the Accumulation of β-Catenin. International Journal of Molecular Sciences. [Link]

  • Li, M., Chen, D., Shiloh, A., et al. (2022). USP14 regulates cell cycle progression through deubiquitinating CDK1 in breast cancer. Acta Biochimica et Biophysica Sinica. [Link]

  • ResearchGate. (n.d.). Detection of apoptosis by Hoechst 33258 staining. ResearchGate. [Link]

  • Li, M., Chen, D., Shiloh, A., et al. (2022). USP14 regulates cell cycle progression through deubiquitinating CDK1 in breast cancer. ecancer. [Link]

  • Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]

  • Martins, N. R., et al. (2019). Ursolic and Oleanolic Acids Induce Mitophagy in A549 Human Lung Cancer Cells. Molecules. [Link]

  • GenScript. (n.d.). Apoptotic Cell Hoechst 33258 Staining Kit. GenScript. [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Cell Counting Kit-8 Technical Manual. Dojindo. [Link]

  • Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad Antibodies. [Link]

  • Liu, N., et al. (2017). Proteasome-associated deubiquitinase ubiquitin-specific protease 14 regulates prostate cancer proliferation by deubiquitinating and stabilizing androgen receptor. Cell Death & Disease. [Link]

  • Wang, L., et al. (2021). Uncovering the Pharmacological Mechanism of 2-Dodecyl-6-Methoxycyclohexa-2,5-Diene-1,4-Dione Against Lung Cancer Based on Network Pharmacology and Experimental Evaluation. Frontiers in Pharmacology. [Link]

  • MDPI. (n.d.). Western Blot Analysis of Apoptotic, Anti-Apoptotic Proteins, and Autophagic Indicators. MDPI. [Link]

  • Wang, L., et al. (2021). Uncovering the Pharmacological Mechanism of 2-Dodecyl-6-Methoxycyclohexa-2,5-Diene-1,4-Dione Against Lung Cancer Based on Network Pharmacology and Experimental Evaluation. PubMed. [Link]

  • Chernov, A. (2021). Best protocol to collect mammalian cells for screening apoptosis markers using WB? ResearchGate. [Link]

  • R Discovery. (n.d.). Autophagy Of A549 Cells Research Articles. R Discovery. [Link]

  • ResearchGate. (n.d.). Cell-cycle arrest due to PARP14 knockdown is not observed in RPE-1... ResearchGate. [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]

  • Abbkine. (n.d.). Hoechst 33258 Assay. Abbkine. [Link]

  • Flow Cytometry Core Facility. (n.d.). Cell Cycle Analysis. University of Virginia School of Medicine. [Link]

  • bioRxiv. (2025). Synthesis and Characterization of ULK1/2 Kinase Inhibitors that Inhibit Autophagy and Upregulate Expression of Major Histocompatibility Complex I for the Treatment of Non-Small Cell Lung Cancer. bioRxiv. [Link]

  • MDPI. (2022). Increasing Stress to Induce Apoptosis in Pancreatic Cancer via the Unfolded Protein Response (UPR). MDPI. [Link]

  • Tabas, I., & Ron, D. (2011). Integrating the mechanisms of apoptosis induced by endoplasmic reticulum stress. Nature Cell Biology. [Link]

  • Zhao, R., et al. (2015). Platycodin-D Induced Autophagy in Non-Small Cell Lung Cancer Cells via PI3K/Akt/mTOR and MAPK Signaling Pathways. Journal of Cancer. [Link]

  • Chen, X., et al. (2016). Activation of endoplasmic reticulum stress and the extrinsic apoptotic pathway in human lung cancer cells by the new synthetic flavonoid, LZ-205. Oncotarget. [Link]

Sources

An In-Depth Technical Guide to the Role of Endoplasmic Reticulum Stress in 14-Deoxycoleon U-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

14-Deoxycoleon U, a natural abietane diterpenoid, has demonstrated significant anti-proliferative effects in cancer models, particularly lung adenocarcinoma.[1] Emerging evidence robustly indicates that its mechanism of action is critically dependent on the induction of overwhelming endoplasmic reticulum (ER) stress, which shifts the adaptive Unfolded Protein Response (UPR) toward a terminal, pro-apoptotic outcome. This guide provides a detailed examination of the molecular pathways initiated by 14-deoxycoleon U, focusing on the activation of ER stress sensors and the subsequent commitment to caspase-dependent apoptosis. We present field-proven protocols for validating this mechanism, offer insights into experimental design, and summarize key quantitative findings to equip researchers with the technical knowledge required to investigate this and similar compounds.

Introduction: Targeting Cellular Homeostasis in Cancer

The Therapeutic Potential of 14-Deoxycoleon U

14-Deoxycoleon U is a natural diterpene that has gained attention for its inhibitory effects on tumor cell proliferation.[1][2] Its potential as an anti-cancer agent stems from its ability to exploit the unique metabolic state of cancer cells. Malignant cells, characterized by rapid growth and high rates of protein synthesis, often experience a state of basal ER stress, making them particularly vulnerable to agents that further disrupt protein folding homeostasis.[3] 14-Deoxycoleon U appears to be one such agent, pushing these cells beyond their adaptive capacity and into a state of programmed cell death.[1]

The Endoplasmic Reticulum and the Unfolded Protein Response (UPR)

The ER is a critical organelle responsible for the synthesis, folding, and modification of a vast number of cellular proteins.[4] Perturbations to this environment—such as nutrient deprivation, hypoxia, or pharmacological insults—can lead to an accumulation of misfolded proteins, a condition known as ER stress. To cope with this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR is orchestrated by three ER-resident transmembrane sensors:

  • IRE1α (Inositol-requiring enzyme 1α)

  • PERK (PKR-like ER kinase)

  • ATF6 (Activating transcription factor 6)

Under homeostatic conditions, these sensors are kept inactive by the master ER chaperone GRP78 (Glucose-regulated protein 78), also known as BiP.[5][6] Upon accumulation of unfolded proteins, GRP78 preferentially binds to them, releasing the sensors and allowing their activation to restore homeostasis. However, if the stress is too severe or prolonged, the UPR switches from a pro-survival to a pro-apoptotic program.[7][8]

The Molecular Mechanism: 14-Deoxycoleon U as an ER Stress Inducer

Treatment of lung adenocarcinoma cells (e.g., A549, LLC) with 14-deoxycoleon U triggers a canonical ER stress response, evidenced by the significant upregulation of the chaperone GRP78/BiP.[2] This upregulation is a hallmark of ER stress and signifies the cell's initial attempt to refold aberrant proteins and restore order. The dissociation of GRP78 from the UPR sensors is the inciting event that leads to apoptosis.

Activation of the IRE1α Pathway

The most clearly elucidated pathway in 14-deoxycoleon U's mechanism is the IRE1α branch.

  • Activation: Upon release from GRP78, IRE1α oligomerizes and autophosphorylates, activating its endoribonuclease (RNase) domain.[2]

  • XBP1 Splicing: Activated IRE1α unconventionally splices a 26-nucleotide intron from the mRNA of X-box binding protein 1 (XBP1). This produces a potent transcription factor, spliced XBP1 (XBP1s).[2] Studies show that 14-deoxycoleon U treatment leads to a marked increase in both IRE1α and XBP1s levels.[2]

  • CHOP Induction: XBP1s, along with other UPR signals, drives the expression of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP).[2] CHOP is a critical mediator in the switch from an adaptive to a terminal UPR.[9] Its functions include downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic BH3-only proteins, thereby tipping the balance towards mitochondrial-mediated apoptosis.[10]

Inferred Activation of PERK and ATF6 Pathways

While direct evidence for PERK and ATF6 activation by 14-deoxycoleon U is not yet published, the strong induction of GRP78 makes their involvement highly probable. The dissociation of GRP78 is the universal trigger for all three UPR sensors.[6]

  • The PERK Pathway: Upon activation, PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α). This transiently halts global protein translation to reduce the load on the ER but selectively allows the translation of Activating Transcription Factor 4 (ATF4).[3][4] ATF4 is another key transcription factor that strongly induces CHOP expression.[10] There is known crosstalk between the UPR branches, where the PERK pathway is often required for the efficient activation and synthesis of ATF6.[11][12]

  • The ATF6 Pathway: When released from GRP78, ATF6 translocates to the Golgi apparatus, where it is cleaved to release a cytosolic fragment that acts as a transcription factor to upregulate ER chaperones and XBP1.[13]

The complete mechanism likely involves a concerted effort from all three UPR branches, culminating in the potent induction of CHOP.

Execution of Apoptosis

The overwhelming stress signal converges on the activation of the caspase cascade.

  • CHOP-Mediated Signaling: CHOP promotes the expression of pro-apoptotic proteins and can also upregulate Death Receptor 5 (DR5), linking ER stress to extrinsic apoptosis pathways.[2]

  • Caspase-4/12 Activation: A key event in ER stress-mediated apoptosis is the activation of the ER-resident initiator caspase, Caspase-12 (in rodents) or Caspase-4 (in humans).[2]

  • Executioner Caspase Activation: Activated Caspase-4/12 directly cleaves and activates the executioner Caspase-3.[2]

  • PARP Cleavage: Active Caspase-3 then cleaves key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological hallmarks of apoptosis.[2]

This entire cascade occurs in a dose-dependent manner following treatment with 14-deoxycoleon U.[1]

Crosstalk with Autophagy

Interestingly, 14-deoxycoleon U also induces autophagy, a cellular recycling process.[1] The interplay between ER stress, autophagy, and apoptosis is complex. The IRE1α pathway, activated by 14-deoxycoleon U, can trigger autophagy via the JNK signaling axis as an initial survival mechanism.[4][14][15] However, under prolonged or severe stress, this process can shift to promote cell death.[2] Further investigation is needed to fully delineate the role of autophagy in this specific context.[2]

Mechanistic Signaling and Experimental Workflow

To provide a clear visual guide, the following diagrams illustrate the signaling cascade and a comprehensive experimental workflow for its validation.

Signaling Pathway Diagram

G cluster_ER Endoplasmic Reticulum cluster_UPR UPR Sensors cluster_Cytosol Cytosol / Nucleus DCU 14-Deoxycoleon U ER_Stress ER Stress (Unfolded Protein Accumulation) DCU->ER_Stress GRP78 GRP78/BiP Dissociation ER_Stress->GRP78 PERK PERK GRP78->PERK releases IRE1a IRE1α GRP78->IRE1a releases ATF6 ATF6 GRP78->ATF6 releases p_eIF2a p-eIF2α PERK->p_eIF2a phosphorylates XBP1s XBP1s IRE1a->XBP1s splices XBP1 mRNA c_ATF6 cleaved ATF6 ATF6->c_ATF6 cleavage in Golgi ATF4 ATF4 p_eIF2a->ATF4 selectively translates CHOP CHOP Expression ATF4->CHOP induces XBP1s->CHOP induces c_ATF6->CHOP induces Casp4 Caspase-4/12 Activation CHOP->Casp4 Casp3 Caspase-3 Activation Casp4->Casp3 Apoptosis Apoptosis Casp3->Apoptosis cleaves PARP, etc.

Caption: Signaling cascade of 14-deoxycoleon U-induced apoptosis.

Experimental Validation Workflow

G cluster_setup Phase 1: Setup & Treatment cluster_analysis Phase 2: Endpoint Analysis cluster_data Phase 3: Data Interpretation Culture 1. Cell Culture (e.g., A549 Lung Cancer Cells) Treat 2. Treatment - 14-Deoxycoleon U (Dose-Response) - Vehicle Control (DMSO) - Positive Control (e.g., Tunicamycin) Culture->Treat Inhibit 3. Pharmacological Validation (Pre-treatment) - General ER Stress Inhibitor (4-PBA) - Specific PERK Inhibitor (GSK2606414) Treat->Inhibit parallel experiment Harvest 4. Harvest Cells & Lysates Treat->Harvest Inhibit->Harvest WB 5a. Western Blot (GRP78, p-PERK, p-eIF2α, IRE1α, XBP1s, CHOP, Cleaved Caspase-3, Cleaved PARP) Harvest->WB Flow 5b. Flow Cytometry (Annexin V / PI Staining) Harvest->Flow CCK8 5c. Viability Assay (CCK-8 / MTT) Harvest->CCK8 Data 6. Data Analysis - Quantify Apoptosis (%) - Determine IC50 - Densitometry of Blots WB->Data Flow->Data CCK8->Data Conclusion 7. Conclusion Confirm ER stress-dependent apoptosis Data->Conclusion

Sources

An In-depth Technical Guide to Autophagy Induction by 14-Deoxycoleon U in Lung Cancer

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

Lung cancer remains a formidable challenge in oncology, necessitating the exploration of novel therapeutic agents with well-defined mechanisms of action. This technical guide delves into the induction of autophagy in lung cancer cells by 14-deoxycoleon U, a natural abietane diterpene. We will explore the molecular underpinnings of this process, focusing on the pivotal role of endoplasmic reticulum (ER) stress and the unfolded protein response (UPR). This document provides a comprehensive overview of the signaling pathways involved and detailed, field-proven protocols for the robust assessment of 14-deoxycoleon U-induced autophagy and its cellular consequences.

Introduction: The Dual Role of Autophagy in Lung Cancer

Autophagy is a highly conserved cellular process responsible for the degradation and recycling of cellular components. This "self-eating" mechanism is crucial for maintaining cellular homeostasis, especially under conditions of stress. In the context of cancer, autophagy plays a dual role. In the initial stages of tumorigenesis, it can act as a tumor suppressor by eliminating damaged organelles and preventing the accumulation of oncogenic mutations. However, in established tumors, cancer cells can hijack the autophagic machinery to survive in the harsh tumor microenvironment, which is often characterized by nutrient deprivation and hypoxia. This pro-survival role of autophagy can also contribute to resistance to chemotherapy and radiation. Therefore, the modulation of autophagy presents a promising therapeutic strategy in oncology.

14-Deoxycoleon U is a natural compound that has demonstrated anti-proliferative effects in lung cancer cells.[1][2] A key mechanism underlying its therapeutic potential is the induction of autophagy, which, in this context, appears to contribute to cell death rather than survival.[1] This guide will elucidate the signaling pathways through which 14-deoxycoleon U exerts this effect and provide the technical framework to investigate it.

The Central Mechanism: ER Stress and the Unfolded Protein Response (UPR)

The endoplasmic reticulum (ER) is a critical organelle for protein folding and modification. Perturbations in the ER environment, such as those induced by 14-deoxycoleon U, can lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress.[2] To cope with this stress, cells activate a sophisticated signaling network called the unfolded protein response (UPR). The UPR aims to restore ER homeostasis but can trigger apoptosis if the stress is too severe or prolonged.[3]

The UPR is initiated by three ER-transmembrane sensor proteins:

  • IRE1α (Inositol-requiring enzyme 1α)

  • PERK (PKR-like ER kinase)

  • ATF6 (Activating transcription factor 6)

Studies have shown that 14-deoxycoleon U treatment in A549 and LLC lung cancer cells leads to the upregulation of key UPR markers, including the chaperone BiP (also known as GRP78), IRE1α, and the spliced form of X-box binding protein 1 (XBP1s), a downstream target of IRE1α.[2] Furthermore, an increase in the pro-apoptotic factor CHOP, a key component of the PERK pathway, is also observed.[2]

The IRE1α-XBP1 Signaling Axis

Upon ER stress, IRE1α dimerizes and autophosphorylates, activating its endoribonuclease activity. This leads to the unconventional splicing of XBP1 mRNA, generating the active transcription factor XBP1s. XBP1s then translocates to the nucleus to upregulate genes involved in ER-associated degradation (ERAD) and protein folding. The activation of the IRE1α-XBP1 pathway by 14-deoxycoleon U is a key event in its mechanism of action.[2]

The PERK-eIF2α-ATF4-CHOP Signaling Axis

PERK is another ER stress sensor that, upon activation, phosphorylates the eukaryotic initiation factor 2α (eIF2α). This phosphorylation leads to a global attenuation of protein synthesis but paradoxically promotes the translation of activating transcription factor 4 (ATF4). ATF4, in turn, upregulates genes involved in amino acid metabolism, antioxidant responses, and, importantly, the pro-apoptotic transcription factor CHOP. The induction of CHOP by 14-deoxycoleon U suggests a shift from a pro-survival to a pro-apoptotic UPR.[2][4]

The Role of the ATF6 Pathway: An Area for Investigation

While the involvement of the IRE1α and PERK pathways in 14-deoxycoleon U-induced ER stress is established, the role of the ATF6 pathway is less clear from the primary literature. ATF6 is a transmembrane protein that, upon ER stress, translocates to the Golgi apparatus, where it is cleaved to release its active cytosolic domain. This domain then moves to the nucleus to activate the transcription of ER chaperones and other UPR-related genes. To provide a comprehensive understanding of 14-deoxycoleon U's mechanism, it is crucial to investigate the potential involvement of ATF6. This can be achieved through Western blot analysis of ATF6 cleavage or by assessing the expression of its downstream targets.

Visualizing the Molecular Cascade

To better understand the intricate signaling network activated by 14-deoxycoleon U, the following diagrams illustrate the key pathways.

14-Deoxycoleon_U_Signaling_Pathway cluster_0 Lung Cancer Cell cluster_1 Unfolded Protein Response (UPR) 14-Deoxycoleon U 14-Deoxycoleon U ER_Stress ER Stress (Unfolded Protein Accumulation) 14-Deoxycoleon U->ER_Stress IRE1a IRE1α ER_Stress->IRE1a PERK PERK ER_Stress->PERK ATF6 ATF6 (Activation to be determined) ER_Stress->ATF6 XBP1s XBP1s IRE1a->XBP1s splicing eIF2a p-eIF2α PERK->eIF2a phosphorylation Autophagy Autophagy XBP1s->Autophagy ATF4 ATF4 eIF2a->ATF4 translation CHOP CHOP ATF4->CHOP CHOP->Autophagy Apoptosis Apoptosis CHOP->Apoptosis

Caption: Signaling pathway of 14-deoxycoleon U in lung cancer cells.

Experimental Validation: A Step-by-Step Guide

To rigorously investigate the effects of 14-deoxycoleon U on lung cancer cells, a series of well-controlled experiments are necessary. This section provides detailed protocols for key assays.

Cell Culture and Treatment
  • Cell Line: A549 (human lung adenocarcinoma) is a commonly used and well-characterized cell line for these studies.[5]

  • Culture Conditions: Maintain A549 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • 14-Deoxycoleon U Preparation: Dissolve 14-deoxycoleon U in dimethyl sulfoxide (DMSO) to create a stock solution. Further dilute the stock solution in culture medium to the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.

Assessment of Cell Viability

The Cell Counting Kit-8 (CCK-8) assay is a sensitive colorimetric method for determining the number of viable cells.

  • Principle: The assay utilizes a water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan is directly proportional to the number of viable cells.

  • Protocol:

    • Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of 14-deoxycoleon U for 24, 48, and 72 hours. Include a vehicle control (DMSO).

    • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Parameter Description
Cell Seeding Density 5 x 10³ cells/well in a 96-well plate
Treatment Duration 24, 48, 72 hours
CCK-8 Incubation 1-4 hours at 37°C
Absorbance Reading 450 nm
Monitoring Autophagy

A hallmark of autophagy is the conversion of the cytosolic form of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to the autophagosome-associated form (LC3-II).

  • Principle: LC3-II migrates faster than LC3-I on an SDS-PAGE gel due to its lipidation. An increase in the LC3-II/LC3-I ratio is indicative of increased autophagosome formation.

  • Protocol:

    • Treat A549 cells with 14-deoxycoleon U for the desired time points.

    • Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) on a 12% SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against LC3 (1:1000 dilution) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

    • Use β-actin as a loading control.

The mRFP-GFP-LC3 tandem fluorescent reporter is a powerful tool to monitor autophagic flux.

  • Principle: This reporter protein emits yellow fluorescence (merged green and red) in non-acidic autophagosomes. Upon fusion with acidic lysosomes to form autolysosomes, the GFP signal is quenched, while the mRFP signal persists, resulting in red fluorescence. An increase in red puncta indicates enhanced autophagic flux.

  • Protocol:

    • Transfect A549 cells with the mRFP-GFP-LC3 plasmid using a suitable transfection reagent.

    • After 24 hours, treat the cells with 14-deoxycoleon U.

    • Fix the cells with 4% paraformaldehyde.

    • Mount the coverslips on microscope slides.

    • Visualize the cells using a confocal fluorescence microscope.

    • Quantify the number of yellow and red puncta per cell.

Analysis of Apoptosis

Apoptotic cells exhibit characteristic nuclear changes, including chromatin condensation and nuclear fragmentation.

  • Principle: Hoechst 33342 is a fluorescent dye that binds to DNA. Apoptotic nuclei with condensed chromatin will stain more brightly than normal nuclei.

  • Protocol:

    • Treat A549 cells with 14-deoxycoleon U.

    • Stain the cells with Hoechst 33342 (1 µg/mL) for 10-15 minutes at 37°C.[6]

    • Visualize the cells under a fluorescence microscope.

    • Identify and quantify apoptotic cells based on their nuclear morphology.

Caspase-3 is a key executioner caspase in the apoptotic pathway.

  • Principle: This colorimetric assay uses a specific substrate (DEVD-pNA) that is cleaved by active caspase-3, releasing the chromophore p-nitroaniline (pNA). The amount of pNA is proportional to caspase-3 activity and can be measured by absorbance.[7]

  • Protocol:

    • Treat A549 cells with 14-deoxycoleon U.

    • Lyse the cells and collect the supernatant.

    • Add the cell lysate to a 96-well plate.

    • Add the DEVD-pNA substrate and incubate at 37°C.

    • Measure the absorbance at 405 nm.

    • Calculate the fold increase in caspase-3 activity relative to the untreated control.

Experimental Workflow and Validation

The following diagram outlines a logical experimental workflow for investigating the effects of 14-deoxycoleon U.

Experimental_Workflow Start Start Cell_Culture A549 Cell Culture Start->Cell_Culture Treatment 14-Deoxycoleon U Treatment (Dose- and Time-Response) Cell_Culture->Treatment Viability Cell Viability Assay (CCK-8) Treatment->Viability Autophagy_Assessment Autophagy Assessment Treatment->Autophagy_Assessment Apoptosis_Assessment Apoptosis Assessment Treatment->Apoptosis_Assessment Mechanism_Investigation Mechanistic Studies (UPR) Viability->Mechanism_Investigation Western_LC3 Western Blot (LC3-I/II) Autophagy_Assessment->Western_LC3 Microscopy_LC3 mRFP-GFP-LC3 Microscopy Autophagy_Assessment->Microscopy_LC3 Hoechst Hoechst Staining Apoptosis_Assessment->Hoechst Caspase3 Caspase-3 Activity Assay Apoptosis_Assessment->Caspase3 Western_LC3->Mechanism_Investigation Microscopy_LC3->Mechanism_Investigation Hoechst->Mechanism_Investigation Caspase3->Mechanism_Investigation Western_UPR Western Blot (p-PERK, p-eIF2a, ATF4, CHOP, IRE1α, XBP1s, ATF6) Mechanism_Investigation->Western_UPR Validation siRNA Knockdown of UPR components Western_UPR->Validation Conclusion Data Analysis & Conclusion Validation->Conclusion

Sources

Methodological & Application

Application Notes & Protocols: Assessing the Cytotoxicity of 14-Deoxycoleon U with MTT and CCK-8 Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of 14-Deoxycoleon U

14-Deoxycoleon U is a natural abietane-type diterpene isolated from plants, which has garnered significant interest in oncological research.[1][2] Studies have demonstrated its potent anti-proliferative effects against various cancer cell lines, notably in lung adenocarcinoma.[1][3] The primary mechanism of action involves the induction of endoplasmic reticulum (ER) stress, which subsequently triggers caspase-dependent apoptosis, autophagy, and cell cycle arrest.[1][2] This multi-faceted approach to inhibiting cancer cell growth makes 14-deoxycoleon U a promising candidate for further drug development.

Accurately quantifying the cytotoxic and cytostatic effects of compounds like 14-deoxycoleon U is a foundational step in preclinical evaluation. This guide provides a detailed framework and step-by-step protocols for using two common colorimetric methods: the MTT and CCK-8 assays. We will delve into the causality behind experimental choices to ensure robust, reproducible, and reliable data generation.

Principle of Tetrazolium-Based Viability Assays

Both MTT and CCK-8 assays quantify cell viability by measuring the metabolic activity of a cell population. They rely on the ability of cellular dehydrogenases, primarily located in the mitochondria, to reduce a tetrazolium salt to a colored formazan product. The intensity of the resulting color is directly proportional to the number of metabolically active, and therefore viable, cells.[4][5]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This classic assay uses the yellow MTT tetrazolium salt, which is reduced by mitochondrial dehydrogenases into an insoluble purple formazan.[6] A subsequent solubilization step, typically using dimethyl sulfoxide (DMSO), is required to dissolve the formazan crystals before absorbance can be measured.[6]

  • CCK-8 (Cell Counting Kit-8) Assay: This more modern assay utilizes a highly water-soluble tetrazolium salt, WST-8. Cellular dehydrogenases reduce WST-8 to a soluble orange formazan dye.[7][8] This eliminates the need for the formazan solubilization step, resulting in a simpler, faster protocol with generally higher sensitivity.[9][10]

Diagram: The Core Principle of Tetrazolium Salt Reduction

G cluster_2 Result Mitochondria Mitochondrial & Cytoplasmic Dehydrogenases (NAD(P)H) Formazan Colored Formazan Product Mitochondria->Formazan Reduction Tetrazolium Tetrazolium Salt (MTT or WST-8) Tetrazolium->Mitochondria

Caption: Enzymatic reduction of tetrazolium salts by viable cells.

Strategic Assay Selection: MTT vs. CCK-8

Choosing the appropriate assay depends on the specific experimental goals, cell type, and the properties of the test compound. For 14-deoxycoleon U, CCK-8 is often the preferred method due to its convenience and reduced potential for compound interaction.

FeatureMTT AssayCCK-8 AssayRationale for 14-Deoxycoleon U
Principle Reduction of MTT to insoluble purple formazan by mitochondrial dehydrogenases.Reduction of WST-8 to soluble orange formazan by cellular dehydrogenases.[7]Both are valid, but CCK-8 measures a broader range of dehydrogenase activity.[11]
Solubilization Step Required. Formazan crystals must be dissolved in an organic solvent (e.g., DMSO).[9]Not required. The formazan product is water-soluble.[9][10]CCK-8 offers a simpler, faster workflow, reducing handling errors.
Sensitivity Moderate.High. Generally more sensitive than MTT, XTT, and MTS.[9][10][11]Higher sensitivity is advantageous for detecting subtle changes in viability.
Toxicity of Reagent Reagent can be toxic to cells, limiting long-term incubation.[9]Very low toxicity. Allows for longer incubation times if needed.[8]Low toxicity of CCK-8 reagent is beneficial for maintaining cell health during the assay.
Protocol Time Longer (typically 4-5 hours).Shorter (typically 1-4 hours).[8]Faster protocol increases throughput.
Interference Natural compounds with reducing activity can directly reduce MTT. Colored compounds can interfere with absorbance readings.[12]Less prone to interference from reducing agents but can still be affected by highly colored compounds.[7][13]It is crucial to run a compound-only control in cell-free media to check for direct WST-8 reduction or color interference.

Part 1: Pre-Experimental Optimization & Critical Parameters

Success with viability assays hinges on careful optimization. Do not proceed to the main experiment without first establishing these parameters for your specific cell line and conditions.

Compound Solubilization and Vehicle Control

14-deoxycoleon U is a hydrophobic molecule and requires an organic solvent for solubilization.

  • Solvent Choice: Use sterile, anhydrous Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-40 mM).

  • Stock Solution Storage: Aliquot the stock solution into small volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

  • Vehicle Control is Mandatory: The final concentration of DMSO in the cell culture medium must be kept constant across all treatments and should not exceed a non-toxic level (typically ≤0.5%).[14] You must determine the highest DMSO concentration your cells can tolerate without affecting viability and use this as your vehicle control.

Determining Optimal Cell Seeding Density

Cell density critically impacts metabolic activity and, therefore, the assay's output.[4] The goal is to identify a density where cells are in the logarithmic growth phase throughout the experiment.

  • Procedure:

    • Create a serial dilution of your cells (e.g., from 2,000 to 40,000 cells/well in a 96-well plate).

    • Culture for 24, 48, and 72 hours.

    • Perform a CCK-8 or MTT assay at each time point.

    • Plot Absorbance vs. Cell Number for each time point.

  • Selection: Choose a seeding density that falls within the linear range of the curve for your intended experimental duration (e.g., 48 hours). This ensures the absorbance signal is proportional to the cell number. For many adherent cancer cell lines, a starting point of 5,000-10,000 cells/well is common.[15]

Diagram: Experimental Workflow for Optimization & Main Assay

G cluster_prep Phase 1: Preparation & Optimization cluster_main Phase 2: Main Experiment A Prepare 14-Deoxycoleon U Stock in DMSO B Determine Optimal Cell Seeding Density A->B C Establish Vehicle (DMSO) Toxicity Threshold B->C D Seed Cells at Optimal Density C->D Inform E Treat with Serial Dilutions of 14-Deoxycoleon U & Controls D->E F Incubate for Desired Time (e.g., 48h) E->F G Add CCK-8 or MTT Reagent F->G H Incubate (1-4h) G->H I Measure Absorbance on Plate Reader H->I J Data Analysis: Calculate Viability & IC50 I->J

Caption: General workflow for conducting a cell viability assay.

Part 2: Detailed Protocol for CCK-8 Assay

This protocol is recommended for assessing 14-deoxycoleon U due to its simplicity and sensitivity.

Materials:

  • Cell Counting Kit-8 (CCK-8) reagent

  • Sterile, 96-well flat-bottom plates

  • Your chosen cancer cell line

  • Complete culture medium

  • 14-deoxycoleon U stock solution (in DMSO)

  • Vehicle (sterile DMSO)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at the pre-determined optimal density in 100 µL of complete culture medium. Leave wells on the plate periphery filled with sterile PBS to minimize evaporation effects.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours to allow cells to adhere and resume logarithmic growth.

  • Compound Treatment:

    • Prepare serial dilutions of 14-deoxycoleon U in complete culture medium from your DMSO stock. A common starting range is 0-40 µg/mL or higher, depending on the cell line's sensitivity.[3]

    • Ensure the final DMSO concentration is consistent across all wells and does not exceed the non-toxic limit.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the appropriate concentrations of 14-deoxycoleon U.

    • Crucial Controls (in triplicate):

      • Untreated Control: Cells with fresh medium only.

      • Vehicle Control: Cells with medium containing the maximum DMSO concentration used.

      • Blank Control: Medium only (no cells) to measure background absorbance.

  • Incubation: Return the plate to the incubator for your desired exposure time (e.g., 24, 48, or 72 hours).

  • Addition of CCK-8 Reagent: Add 10 µL of CCK-8 solution directly to each well.[8][16] Gently tap the plate to ensure mixing.

  • Final Incubation: Incubate the plate at 37°C for 1-4 hours.[8][9] The optimal time may vary by cell type and density; it should be sufficient to generate a strong signal in the control wells without reaching saturation.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 450 nm using a microplate reader.[7][9]

Part 3: Detailed Protocol for MTT Assay

If the MTT assay is chosen, meticulous attention to the solubilization step is required.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., sterile, cell-culture grade DMSO or 0.04 N HCl in isopropanol)

  • Other materials as listed for the CCK-8 assay.

Procedure:

  • Cell Seeding & Treatment: Follow steps 1-4 from the CCK-8 protocol.

  • Addition of MTT Reagent:

    • Add 20 µL of the 5 mg/mL MTT solution to each well.

    • Return the plate to the incubator and incubate for 3-4 hours at 37°C. During this time, viable cells will form visible purple formazan crystals.

  • Solubilization of Formazan:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer.

    • Add 150 µL of DMSO to each well to dissolve the crystals.[6]

    • Wrap the plate in foil and place it on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.

Part 4: Data Analysis and Interpretation

  • Background Subtraction: Subtract the average absorbance of the blank control (medium only) wells from all other readings.

  • Calculate Percent Viability: Normalize the data to the vehicle control to determine the percentage of viable cells. % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Dose-Response Curve and IC50:

    • Plot the % Viability (Y-axis) against the log of the 14-deoxycoleon U concentration (X-axis).

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to fit the curve and calculate the IC50 value. The IC50 is the concentration of the compound that inhibits cell viability by 50%.

Self-Validating Systems and Troubleshooting

  • Compound Interference: Before starting, test 14-deoxycoleon U for direct interaction with the assay reagents. Incubate the highest concentration of the compound with the reagent in cell-free medium. A significant color change indicates interference, which could necessitate using an alternative viability assay (e.g., an ATP-based assay).[13][17]

  • Inconsistent Results: High variability between replicate wells can be caused by uneven cell seeding, edge effects in the 96-well plate, or incomplete formazan solubilization in the MTT assay.

  • Low Absorbance: This may indicate insufficient cell numbers, low metabolic activity, or suboptimal incubation times with the reagent. Revisit the cell seeding density optimization.

By following these detailed protocols and understanding the scientific principles behind them, researchers can confidently and accurately assess the cytotoxic potential of 14-deoxycoleon U, generating the high-quality data needed to advance promising compounds through the drug development pipeline.

References

  • Peng, X., et al. (2019). 14-Deoxycoleon U-induced Endoplasmic Reticulum Stress-Mediated Apoptosis, Autophagy, and Cell Cycle Arrest in Lung Adenocarcinoma. OncoTargets and Therapy. Available at: [Link]

  • Dovepress. (2019). 14-Deoxycoleon U-induced endoplasmic reticulum stress-mediated apoptos. OncoTargets and Therapy. Available at: [Link]

  • National Institutes of Health (NIH). (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. Available at: [Link]

  • Alojamiento Web UVa. (2023). Alternatives to MTT Assay in Cell Viability Assessments. 4B. Available at: [Link]

  • Jiao, G., et al. (2015). Limitations of MTT and CCK-8 assay for evaluation of graphene cytotoxicity. RSC Advances. Available at: [Link]

  • ResearchGate. (2019). 14-Deoxycoleon U inhibited the proliferation of A549 and LLC cells. Retrieved from [Link]

  • Sylvester, P. W. (2011). Optimization of the tetrazolium dye (MTT) colorimetric assay for cellular growth and viability. Methods in Molecular Biology. Available at: [Link]

  • ResearchGate. (2020). What is the difference between assessing viability using Cell Counting Kit-8 (CCK-8) and MTT assay?. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Mechanistic Action of Cell Cycle Arrest and Intrinsic Apoptosis via Inhibiting Akt/mTOR and Activation of p38-MAPK Signaling Pathways in Hep3B Liver Cancer Cells by Prunetrin-A Flavonoid with Therapeutic Potential. PubMed. Available at: [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • ResearchGate. (2015). Limitations of MTT and CCK-8 assay for evaluation of graphene cytotoxicity. Retrieved from [Link]

  • ResearchGate. (2011). Optimization of the Tetrazolium Dye (MTT) Colorimetric Assay for Cellular Growth and Viability. Retrieved from [Link]

  • MDPI. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Retrieved from [Link]

  • ACS Publications. (2010). An Efficient and Economical MTT Assay for Determining the Antioxidant Activity of Plant Natural Product Extracts and Pure Compounds. Retrieved from [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Defining the Antitumor Mechanism of Action of a Clinical-stage Compound as a Selective Degrader of the Nuclear Pore Complex. PubMed. Available at: [Link]

  • MDPI. (n.d.). Cytotoxic Compounds from Alcyoniidae: An Overview of the Last 30 Years. Retrieved from [Link]

  • Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). In vitro solubility assays in drug discovery. PubMed. Available at: [Link]

  • National Institutes of Health (NIH). (2023). New Diterpenes with Potential Antitumoral Activity Isolated from Plants in the Years 2017–2022. PubMed Central. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Broccoli extract increases drug-mediated cytotoxicity towards cancer stem cells of head and neck squamous cell carcinoma. PubMed. Available at: [Link]

  • ResearchGate. (2020). Solubility of CLBQ14 in various solvents at room temperature. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Investigation of the cytotoxicity of eukaryotic and prokaryotic antimicrobial peptides in intestinal epithelial cells in vitro. PubMed. Available at: [Link]

  • National Institutes of Health (NIH). (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Cytotoxic activity of two natural sesquiterpene lactones, isobutyroylplenolin and arnicolide D, on human colon cancer cell line HT-29. PubMed. Available at: [Link]

  • National Institutes of Health (NIH). (2021). Cytotoxicity and Apoptosis Effects of Curcumin Analogue (2E,6E)-2,6-Bis(2,3-Dimethoxybenzylidine) Cyclohexanone (DMCH) on Human Colon Cancer Cells HT29 and SW620 In Vitro. PubMed. Available at: [Link]

Sources

Application Note: Measuring Apoptosis Induction by 14-Deoxycoleon U via Caspase-3/7 Activity Assay

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Pro-Apoptotic Potential of 14-Deoxycoleon U

14-Deoxycoleon U is a natural abietane-type diterpene that has garnered significant interest for its potent anti-proliferative effects on cancer cells.[1][2] Emerging research has identified its primary mechanism of action as the induction of apoptosis, the cell's intrinsic program for self-destruction, which is a key therapeutic goal in oncology. Specifically, studies have demonstrated that 14-Deoxycoleon U triggers caspase-dependent apoptosis in non-small cell lung cancer (NSCLC) cell lines, such as A549 and Lewis Lung Carcinoma (LLC).[1][3][4] This process is critically mediated by the induction of endoplasmic reticulum (ER) stress, making 14-Deoxycoleon U a compelling compound for investigation in cancer drug development.[3][4]

This application note provides a comprehensive guide for researchers to quantify the pro-apoptotic efficacy of 14-Deoxycoleon U by measuring the activity of key executioner caspases, Caspase-3 and Caspase-7. These proteases are central to the apoptotic cascade, and their activation signifies an irreversible commitment to cell death.[3] We will detail the underlying principles, provide a robust, step-by-step protocol for cell treatment and assay execution, and offer insights into data interpretation and presentation.

Scientific Principle: The Central Role of Caspase-3/7 in Apoptosis

Caspases are a family of cysteine-aspartic proteases that orchestrate the systematic disassembly of the cell during apoptosis. They exist as inactive zymogens (procaspases) and are activated through a proteolytic cascade. This cascade can be initiated by two primary routes: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. A third pathway, mediated by ER stress, is also a significant route to apoptosis, particularly in the context of 14-Deoxycoleon U.

Prolonged ER stress, as induced by 14-Deoxycoleon U, activates the Unfolded Protein Response (UPR).[5] When cellular homeostasis cannot be restored, the UPR switches from a pro-survival to a pro-apoptotic signal.[5][6] This involves the activation of key signaling proteins such as PERK, IRE1α, and ATF6, which converge on the upregulation of the pro-apoptotic transcription factor CHOP.[7] CHOP, in turn, can influence the Bcl-2 family of proteins, leading to the activation of initiator caspases (like Caspase-9), which then cleave and activate the executioner Caspase-3 and Caspase-7.[7]

Activated Caspase-3 and Caspase-7 are responsible for cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), which ultimately leads to the characteristic morphological and biochemical hallmarks of apoptosis.[3][8] The assay described herein utilizes a synthetic substrate that mimics the natural target sequence of Caspase-3/7, which is the tetrapeptide motif Asp-Glu-Val-Asp (DEVD).[9][10][11][12] This substrate is conjugated to a reporter molecule (e.g., a fluorophore, chromophore, or luciferase substrate). When the DEVD sequence is cleaved by active Caspase-3/7, the reporter is released, generating a detectable signal that is directly proportional to the enzymatic activity.[10][13]

ER_Stress_Apoptosis_Pathway 14_Deoxycoleon_U 14-Deoxycoleon U ER_Stress ER Stress (Unfolded Protein Accumulation) 14_Deoxycoleon_U->ER_Stress UPR Unfolded Protein Response (UPR) (PERK, IRE1, ATF6) ER_Stress->UPR CHOP CHOP Upregulation UPR->CHOP Caspase_Cascade Initiator Caspase Activation (e.g., Caspase-9) CHOP->Caspase_Cascade Caspase_3_7_inactive Pro-Caspase-3/7 Caspase_Cascade->Caspase_3_7_inactive Caspase_3_7_active Active Caspase-3/7 Caspase_3_7_inactive->Caspase_3_7_active Cleavage DEVD_Substrate DEVD-Reporter (No Signal) Caspase_3_7_active->DEVD_Substrate Cleavage Apoptosis Apoptosis (PARP Cleavage, DNA Fragmentation) Caspase_3_7_active->Apoptosis Signal Reporter Signal (Fluorescence/Luminescence/Color) DEVD_Substrate->Signal

Figure 1. Signaling pathway of 14-Deoxycoleon U-induced apoptosis via ER stress, leading to Caspase-3/7 activation and cleavage of a synthetic DEVD substrate.

Experimental Design and Controls: Ensuring Data Integrity

A well-designed experiment with rigorous controls is paramount for obtaining reliable and interpretable results. The following controls should be included in every assay plate:

Control TypeDescriptionPurpose
Negative Control Cells cultured in media without any treatment.Establishes the basal level of Caspase-3/7 activity in the untreated cell population.
Vehicle Control Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve 14-Deoxycoleon U.Accounts for any potential effects of the solvent on cell viability and Caspase-3/7 activity.
Positive Control Cells treated with a known inducer of apoptosis, such as Staurosporine (0.5-1 µM for 4-12 hours).[8][14][15]Confirms that the assay system is working correctly and that the cells are capable of undergoing apoptosis.
Blank Control Wells containing cell culture medium and the Caspase-3/7 assay reagent, but no cells.Measures the background signal from the assay components themselves. This value is subtracted from all other readings.

Detailed Protocol: Caspase-3/7 Activity Assay

This protocol is designed for a 96-well plate format and is adaptable for fluorometric, colorimetric, or luminometric detection based on the chosen commercial assay kit. Always refer to the manufacturer's instructions for specific reagent concentrations and incubation times.

Part 1: Cell Culture and Treatment
  • Cell Seeding: Seed cells (e.g., A549 or LLC) in a clear-bottom, black- or white-walled 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

    • Expert Insight: The optimal seeding density should be determined empirically for each cell line to avoid artifacts from over-confluency or sparse cultures.

  • Preparation of 14-Deoxycoleon U Stock Solution: Prepare a stock solution of 14-Deoxycoleon U by dissolving it in sterile DMSO.[3] For example, a 4 mg/mL stock solution can be prepared and stored in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[3]

  • Treatment Preparation: On the day of the experiment, thaw the 14-Deoxycoleon U stock solution and prepare serial dilutions in pre-warmed complete cell culture medium to achieve the desired final concentrations.

    • Recommended Concentration Range: Based on published data, a starting range of 5, 10, and 20 µg/mL is recommended for inducing apoptosis.[3] A broader range (e.g., 1-40 µg/mL) can be used for initial dose-response studies.[1]

  • Cell Treatment: Carefully remove the old medium from the wells and replace it with 100 µL of the medium containing the appropriate concentrations of 14-Deoxycoleon U, vehicle control (DMSO), or positive control (Staurosporine).

  • Incubation: Return the plate to the incubator and incubate for the desired time period.

    • Recommended Incubation Time: Apoptotic morphology in response to 14-Deoxycoleon U has been observed to appear at 36 hours and increase thereafter.[3] Therefore, an incubation period of 36-48 hours is recommended. For the staurosporine positive control, a shorter incubation of 4-12 hours is typically sufficient.[8][15]

Part 2: Caspase-3/7 Assay Execution (Homogeneous "Add-Mix-Read" Format)

This section describes a common, simplified assay format.

  • Plate Equilibration: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 20-30 minutes. This minimizes temperature fluctuations that can affect enzyme kinetics and signal detection.

  • Reagent Preparation: Prepare the Caspase-3/7 assay reagent according to the manufacturer's protocol. This typically involves mixing a buffered substrate solution with a lysis agent. Protect the reagent from light.

  • Reagent Addition: Add a volume of the prepared Caspase-3/7 reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).

  • Incubation and Signal Development: Mix the contents of the wells gently by placing the plate on an orbital shaker for 30-60 seconds. Incubate the plate at room temperature for 1-3 hours, protected from light. The optimal incubation time should be determined empirically as it can vary between cell lines and assay kits.

  • Signal Detection: Measure the signal (fluorescence, absorbance, or luminescence) using a plate reader.

    • Fluorescence: Excitation ~499 nm, Emission ~521 nm (will vary by fluorophore).

    • Absorbance (Colorimetric): ~405 nm.

    • Luminescence: Read total light output.

Experimental_Workflow Start Day 1: Seed Cells (96-well plate) Incubate_Overnight Incubate Overnight (37°C, 5% CO₂) Start->Incubate_Overnight Prepare_Treatments Day 2: Prepare Treatments (14-Deoxycoleon U, Controls) Incubate_Overnight->Prepare_Treatments Treat_Cells Treat Cells and Incubate (36-48 hours) Prepare_Treatments->Treat_Cells Equilibrate_Plate Day 4: Equilibrate Plate (Room Temperature) Treat_Cells->Equilibrate_Plate Add_Reagent Add Caspase-3/7 Reagent Equilibrate_Plate->Add_Reagent Incubate_RT Incubate at Room Temp (1-3 hours, protected from light) Add_Reagent->Incubate_RT Read_Plate Measure Signal (Plate Reader) Incubate_RT->Read_Plate Analyze_Data Data Analysis Read_Plate->Analyze_Data End End Analyze_Data->End

Figure 2. A generalized experimental workflow for the Caspase-3/7 activity assay following cell treatment with 14-Deoxycoleon U.

Data Analysis and Presentation

  • Background Subtraction: Subtract the average signal from the blank control wells from all other well readings.

  • Normalization: The data can be presented in several ways:

    • Raw Signal Units: Plot the background-subtracted relative fluorescence/luminescence/absorbance units for each condition.

    • Fold Change: Normalize the data to the vehicle control. Calculate the fold increase in Caspase-3/7 activity using the following formula: Fold Change = (Signal of Treated Sample) / (Average Signal of Vehicle Control)

  • Graphical Representation: Present the data using bar graphs with error bars representing the standard deviation from at least three biological replicates.

Example Data Presentation

Below is a table of hypothetical data demonstrating the expected results from a Caspase-3/7 assay.

Treatment ConditionRaw Luminescence Units (RLU)Background-Subtracted RLUFold Change vs. Vehicle
Blank (No Cells)150N/AN/A
Negative Control (Untreated)5504000.94
Vehicle Control (0.1% DMSO)5754251.00
14-Deoxycoleon U (5 µg/mL)127511252.65
14-Deoxycoleon U (10 µg/mL)272525756.06
14-Deoxycoleon U (20 µg/mL)5250510012.00
Positive Control (1 µM Staurosporine)6950680016.00

Data are for illustrative purposes only.

Conclusion and Future Directions

The Caspase-3/7 activity assay is a sensitive and reliable method for quantifying the induction of apoptosis by 14-Deoxycoleon U. The protocol outlined in this application note, when combined with appropriate controls, provides a robust framework for evaluating the compound's dose- and time-dependent effects on this critical cell death pathway. The induction of ER stress-mediated apoptosis by 14-Deoxycoleon U highlights its potential as a therapeutic agent.[4] Further investigations could involve multiplexing this assay with measures of cell viability to distinguish between cytotoxic and cytostatic effects, or using Western blotting to confirm the cleavage of PARP, a key downstream substrate of Caspase-3/7.

References

  • Tang, D. et al. (2019). 14-Deoxycoleon U-induced endoplasmic reticulum stress-mediated apoptosis, autophagy, and cell cycle arrest in lung adenocarcinoma. OncoTargets and Therapy, 12, 6149–6162. Available at: [Link]

  • PubMed. (2019). 14-Deoxycoleon U-induced Endoplasmic Reticulum Stress-Mediated Apoptosis, Autophagy, and Cell Cycle Arrest in Lung Adenocarcinoma. Available at: [Link]

  • Julien, O., & Wells, J. A. (2017). Caspases and their substrates. Cell Death & Differentiation, 24(8), 1380–1389. Available at: [Link]

  • ResearchGate. (n.d.). 14-Deoxycoleon U inhibited the proliferation of A549 and LLC cells. Available at: [Link]

  • Scientific Reports. (2023). Apoptosis induction in cancer cell lines and anti-inflammatory and anti-pathogenic properties of proteinaceous metabolites secreted from potential probiotic Enterococcus faecalis KUMS-T48. Available at: [Link]

  • ResearchGate. (n.d.). Concentration and time course assays of staurosporine-induced cell death. Available at: [Link]

  • MDPI. (2023). Licochalcone B Induces ROS-Dependent Apoptosis in Oxaliplatin-Resistant Colorectal Cancer Cells via p38/JNK MAPK Signaling. Available at: [Link]

  • British Journal of Ophthalmology. (n.d.). Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line. Available at: [Link]

  • MDPI. (n.d.). Advanced Cell Culture Techniques for Cancer Drug Discovery. Available at: [Link]

  • G-Biosciences. (n.d.). Staurosporine. Available at: [Link]

  • European Review for Medical and Pharmacological Sciences. (2017). Withaferin-A induces apoptosis in osteosarcoma U2OS cell line. Available at: [Link]

  • MDPI. (2022). Increasing Stress to Induce Apoptosis in Pancreatic Cancer via the Unfolded Protein Response (UPR). Available at: [Link]

  • PubMed. (2020). High Levels of Apoptosis Are Induced in the Human Colon Cancer HT-29 Cell Line by Co-Administration of Sulforaphane and a Peptide Nucleic Acid Targeting miR-15b-5p. Available at: [Link]

  • Wikipedia. (n.d.). Caspase 3. Available at: [Link]

  • ResearchGate. (n.d.). Experimental concept for evaluating the cleavage preference for... Available at: [Link]

  • Oncotarget. (2016). Activation of endoplasmic reticulum stress and the extrinsic apoptotic pathway in human lung cancer cells by the new synthetic flavonoid, LZ-205. Available at: [Link]

  • Journal of Neuroscience. (n.d.). Staurosporine-Induced Apoptosis of Cultured Rat Hippocampal Neurons Involves Caspase-1-Like Proteases as Upstream Initiators and Increased Production of Superoxide as a Main Downstream Effector. Available at: [Link]

  • YouTube. (2023). ER STRESS Explained | Unfolded Protein Response (UPR) Made Simple! Available at: [Link]

  • ResearchGate. (n.d.). Tumor growth inhibited by 14-Deoxycoleon U. Available at: [Link]

Sources

Application Notes & Protocols: Investigating the Anti-inflammatory Properties of 14-Deoxycoleon U

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

14-Deoxycoleon U is a naturally occurring abietane-type diterpene, a class of compounds that has garnered significant attention for a range of biological activities, including anti-tumor effects[1][2]. While much of the research on 14-Deoxycoleon U has focused on its pro-apoptotic and anti-proliferative effects in cancer cell lines[1][3], the broader family of abietane diterpenoids is known for its anti-inflammatory potential[4]. This has led to the hypothesis that 14-Deoxycoleon U may also possess significant anti-inflammatory properties.

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. A key cellular event in inflammation is the activation of macrophages, which, when stimulated by agents like lipopolysaccharide (LPS), produce a cascade of inflammatory mediators including nitric oxide (NO), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6)[5][6]. This production is largely regulated by intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways[7][8].

These application notes provide a comprehensive framework for researchers to investigate the anti-inflammatory properties of 14-deoxycoleon U. We present a series of detailed protocols for an in vitro model of inflammation using LPS-stimulated murine macrophage RAW 264.7 cells. The described workflows will enable the elucidation of the compound's mechanism of action, specifically its potential to modulate the NF-κB and p38 MAPK signaling pathways.

Proposed Mechanism of Action

Based on the known anti-inflammatory activity of related diterpenoids, we hypothesize that 14-deoxycoleon U exerts its anti-inflammatory effects by inhibiting key inflammatory signaling pathways. Lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4) on macrophages triggers a signaling cascade that leads to the activation of both the NF-κB and MAPK pathways[9].

In the canonical NF-κB pathway, activation of the IκB kinase (IKK) complex leads to the phosphorylation and subsequent degradation of the inhibitor of κBα (IκBα)[10][11]. This releases the NF-κB p65/p50 heterodimer, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS (producing NO), TNF-α, and IL-6[7][12].

Concurrently, LPS stimulation activates the MAPK pathway, including p38 MAPK[6][8]. Phosphorylation of p38 MAPK leads to the activation of downstream transcription factors that also contribute to the expression of inflammatory mediators[13].

We propose that 14-deoxycoleon U may inhibit one or both of these pathways, thereby reducing the production of inflammatory mediators. The following experimental workflow is designed to test this hypothesis.

Proposed_Anti_Inflammatory_Mechanism_of_14_Deoxycoleon_U cluster_0 Cell Exterior cluster_1 Macrophage cluster_2 Signaling Cascade cluster_3 Nucleus cluster_4 Inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates p38 p38 MAPK TLR4->p38 Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Releases DNA DNA (Pro-inflammatory Genes) NFκB->DNA Translocates & Activates Transcription pp38 p-p38 MAPK p38->pp38 Phosphorylation pp38->DNA Activates Transcription NO Nitric Oxide (NO) DNA->NO Leads to Production Cytokines TNF-α, IL-6 DNA->Cytokines Leads to Production DeoxycoleonU 14-Deoxycoleon U DeoxycoleonU->IKK Inhibits? DeoxycoleonU->p38 Inhibits Phosphorylation? Experimental_Workflow A Stage 1: Cytotoxicity Assessment D MTT Assay A->D B Stage 2: Evaluation of Anti-inflammatory Activity E Nitric Oxide (NO) Production Assay B->E F Pro-inflammatory Cytokine (TNF-α, IL-6) Quantification (ELISA) B->F C Stage 3: Mechanistic Investigation G Western Blot Analysis of NF-κB and MAPK Pathways C->G D->B Determine non-toxic concentrations E->C Confirm anti-inflammatory effect F->C Confirm anti-inflammatory effect

Caption: Experimental workflow for investigating 14-deoxycoleon U.

Protocols

Cell Culture and Maintenance

The murine macrophage cell line RAW 264.7 is a well-established model for studying inflammation in vitro.[14]

  • Cell Line: RAW 264.7 (ATCC® TIB-71™)

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO2.

  • Subculture: Passage cells every 2-3 days when they reach 80-90% confluency. Detach cells using a cell scraper.

Stage 1: Cytotoxicity Assessment (MTT Assay)

Before evaluating its anti-inflammatory properties, it is essential to determine the non-toxic concentration range of 14-deoxycoleon U on RAW 264.7 cells. The MTT assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[15][16]

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of growth medium and incubate for 24 hours.[17]

    • Prepare serial dilutions of 14-deoxycoleon U in growth medium.

    • Remove the existing medium from the cells and add 100 µL of the prepared 14-deoxycoleon U dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., doxorubicin).

    • Incubate for 24 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[18]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[19]

    • Calculate cell viability as a percentage of the vehicle control.

Stage 2: Evaluation of Anti-inflammatory Activity

This assay quantifies nitrite, a stable product of NO, in the cell culture supernatant. Inhibition of nitrite production indicates a potential anti-inflammatory effect.[14][20]

  • Protocol:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.[21]

    • Pre-treat the cells with non-toxic concentrations of 14-deoxycoleon U (determined from the MTT assay) for 2 hours.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.[17][21] Include a negative control (untreated cells), a vehicle control + LPS, and a positive control (a known iNOS inhibitor like L-NAME) + LPS.

    • Collect the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) in a 96-well plate.

    • Incubate for 10-15 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

    • Quantify nitrite concentration using a sodium nitrite standard curve.[21]

Enzyme-Linked Immunosorbent Assay (ELISA) is used to specifically measure the concentration of pro-inflammatory cytokines like TNF-α and IL-6 in the cell culture supernatant.[22][23][24]

  • Protocol:

    • Collect the cell culture supernatant from the same experiment as the NO production assay.

    • Use commercially available ELISA kits for murine TNF-α and IL-6.

    • Follow the manufacturer's instructions for the ELISA procedure.[22][24] This typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Adding standards and samples (supernatants).

      • Incubating with a detection antibody.

      • Adding a substrate to produce a colorimetric signal.

      • Stopping the reaction and measuring the absorbance.

    • Calculate the cytokine concentrations based on the standard curve.

Stage 3: Mechanistic Investigation (Western Blot Analysis)

Western blotting is used to assess the effect of 14-deoxycoleon U on the protein expression and phosphorylation status of key components of the NF-κB and MAPK signaling pathways.[7][25][26]

  • Protocol:

    • Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.

    • Pre-treat with 14-deoxycoleon U for 2 hours, followed by stimulation with 1 µg/mL LPS for a shorter duration (e.g., 30-60 minutes, to capture signaling events).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[25][26]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

      • Phospho-IκBα

      • Total IκBα

      • Phospho-p65 NF-κB

      • Total p65 NF-κB

      • Phospho-p38 MAPK [27] * Total p38 MAPK

      • β-actin (as a loading control)

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate interpretation and comparison between experimental groups.

Table 1: Effect of 14-Deoxycoleon U on Cell Viability

Concentration (µM)Cell Viability (%)
Vehicle Control100 ± 5.2
198.7 ± 4.8
595.3 ± 6.1
1092.1 ± 5.5
2570.4 ± 7.3
5045.2 ± 6.9**
Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to vehicle control.

Table 2: Effect of 14-Deoxycoleon U on NO and Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Cells

TreatmentNO (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control1.2 ± 0.350.1 ± 8.325.6 ± 4.1
LPS (1 µg/mL)45.8 ± 3.92540.7 ± 150.21870.3 ± 120.5
LPS + 14-Deoxycoleon U (5 µM)30.1 ± 2.51850.4 ± 110.81350.9 ± 98.7
LPS + 14-Deoxycoleon U (10 µM)15.7 ± 1.8 980.6 ± 85.4760.2 ± 65.3**
Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to LPS alone.

Conclusion

These application notes provide a robust set of protocols to systematically investigate the anti-inflammatory properties of 14-deoxycoleon U. By following this experimental workflow, researchers can determine the compound's efficacy in a cellular model of inflammation and elucidate its underlying mechanism of action. The findings from these studies will be crucial in evaluating the potential of 14-deoxycoleon U as a novel anti-inflammatory agent for drug development.

References

  • 14-Deoxycoleon U-induced Endoplasmic Reticulum Stress-Mediated Apoptosis, Autophagy, and Cell Cycle Arrest in Lung Adenocarcinoma - PubMed. (2019, July 30). PubMed. Retrieved from [Link]

  • 14-Deoxycoleon U-induced endoplasmic reticulum stress-mediated apoptosis, autophagy, and cell cycle arrest in lung adenocarcinoma - PMC - NIH. (2019, July 30). National Center for Biotechnology Information. Retrieved from [Link]

  • Evaluation of Anticancer and Anti-Inflammatory Activities of Some Synthetic Rearranged Abietanes - PMC - NIH. National Center for Biotechnology Information. Retrieved from [Link]

  • Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - NCBI - NIH. National Center for Biotechnology Information. Retrieved from [Link]

  • Targeting NF-κB pathway for the therapy of diseases: mechanism and clinical study - PMC. National Center for Biotechnology Information. Retrieved from [Link]

  • Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC - NIH. National Center for Biotechnology Information. Retrieved from [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Pharmaceutical and Clinical Research. Retrieved from [Link]

  • Western blot analysis of total and phospho-p38-MAPK in normal and... - ResearchGate. ResearchGate. Retrieved from [Link]

  • Production of nitric oxide by RAW 264.7 cells treated with... - ResearchGate. ResearchGate. Retrieved from [Link]

  • p38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC - PubMed Central. National Center for Biotechnology Information. Retrieved from [Link]

  • 14-Deoxycoleon U inhibited the proliferation of A549 and LLC cells.... - ResearchGate. ResearchGate. Retrieved from [Link]

  • Aspirin activates the NF-kappaB signalling pathway and induces apoptosis in intestinal neoplasia in two in vivo models of human colorectal cancer - PubMed. PubMed. Retrieved from [Link]

  • Licochalcone A-Induced Apoptosis Through the Activation of p38MAPK Pathway Mediated Mitochondrial Pathways of Apoptosis in Human Osteosarcoma Cells In Vitro and In Vivo - MDPI. MDPI. Retrieved from [Link]

  • In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. BMC Complementary Medicine and Therapies. Retrieved from [Link]

  • Lipopolysaccharide-induced inflammation in monocytes/macrophages is bl | IJN. Dove Press. Retrieved from [Link]

  • Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC. National Center for Biotechnology Information. Retrieved from [Link]

  • Licochalcone B Induces ROS-Dependent Apoptosis in Oxaliplatin-Resistant Colorectal Cancer Cells via p38/JNK MAPK Signaling - MDPI. MDPI. Retrieved from [Link]

  • Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC - PubMed Central. National Center for Biotechnology Information. Retrieved from [Link]

  • Lipopolysaccharide-induced macrophage inflammatory response is regulated by SHIP - PubMed. PubMed. Retrieved from [Link]

  • (PDF) Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis - ResearchGate. ResearchGate. Retrieved from [Link]

  • Anti-inflammatory Effect of luteolin-7-O-glucoside via the JAK1/ STAT6/SOCS1 Pathway in Ulcerative Colitis Treatment - Pharmacognosy Magazine. Pharmacognosy Magazine. Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. National Center for Biotechnology Information. Retrieved from [Link]

  • RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells? | ResearchGate. ResearchGate. Retrieved from [Link]

  • LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1via regulation of macrophage M1/M2 polarization - eLife. eLife. Retrieved from [Link]

  • The anti-cancer and anti-inflammatory actions of 1,25(OH)₂D₃ - PubMed - NIH. PubMed. Retrieved from [Link]

  • The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target - PMC - NIH. National Center for Biotechnology Information. Retrieved from [Link]

  • Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC. National Center for Biotechnology Information. Retrieved from [Link]

  • JNK and p38 MAPK signaling pathways activation is involved in the... - ResearchGate. ResearchGate. Retrieved from [Link]

  • The protective effects of phoenixin-14 against lipopolysaccharide-induced inflammation and inflammasome activation in astrocytes - PubMed. PubMed. Retrieved from [Link]

  • In Vitro Antioxidant, Anti-Platelet and Anti-Inflammatory Natural Extracts of Amphiphilic Bioactives from Organic Watermelon Juice and Its By-Products - MDPI. MDPI. Retrieved from [Link]

  • ELISA measured relative levels of TNF-α (A), IL-6 (B), and IL-1β (C)... - ResearchGate. ResearchGate. Retrieved from [Link]

  • LPS-induced inflammatory reaction and M1-like properties macrophages.... - ResearchGate. ResearchGate. Retrieved from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. Retrieved from [Link]

  • LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC - NIH. National Center for Biotechnology Information. Retrieved from [Link]

  • HA14-1 sensitizes TNF-alpha-induced apoptosis via inhibition of the NF-kappaB signaling pathway: involvement of reactive oxygen species and JNK - PubMed. PubMed. Retrieved from [Link]

  • Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers - NIH. National Center for Biotechnology Information. Retrieved from [Link]

  • In Vitro and in Vivo Studies on Anti-Inflammatory Effects of Traditional Okinawan Vegetable Methanol Extracts | ACS Omega. ACS Publications. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating Potential Off-Target Effects of 14-Deoxycoleon U in Cellular Assays

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 14-deoxycoleon U. As a natural abietane-type diterpene, 14-deoxycoleon U has demonstrated significant anti-proliferative effects in various cancer cell lines, making it a compound of high interest for therapeutic development.[1][2] Its primary mechanism involves the induction of endoplasmic reticulum (ER) stress, leading to caspase-dependent apoptosis, autophagy, and cell cycle arrest.[3][4]

However, these powerful, broad-acting mechanisms can also be a source of confounding variables in targeted cellular assays. An off-target effect is any interaction with cellular components other than the intended therapeutic target, which can lead to misinterpretation of experimental data and unforeseen cytotoxicity.[5] This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights, troubleshooting workflows, and validation protocols to help distinguish on-target from off-target effects and ensure the integrity of your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of 14-deoxycoleon U in cellular assays.

Q1: What is the established primary mechanism of action for 14-deoxycoleon U? A1: The primary anti-cancer mechanism of 14-deoxycoleon U is the induction of profound cellular stress, which manifests in three interconnected events.[1] First, it triggers significant endoplasmic reticulum (ER) stress.[4] This, in turn, activates the unfolded protein response (UPR) and leads to caspase-dependent apoptosis, primarily through the activation of ER-resident caspases like caspase-4 and caspase-12, which then converge on the executioner caspase-3.[3] Notably, this apoptotic pathway appears to be independent of the classical mitochondrial (Bcl-2 family) pathway.[4] Concurrently, the compound induces autophagy and causes cell cycle arrest at the G2/M phase.[3][6]

Q2: Beyond its primary anti-cancer effects, what are the most likely off-target activities I should be aware of? A2: Given its mechanism, the most significant "off-target" concerns arise when studying pathways unrelated to cellular stress. The key potential off-target activities include:

  • Broad Cellular Stress Response: Induction of ER stress and autophagy are potent, global cellular responses.[3][7] If your assay is sensitive to cellular stress (e.g., studying a specific kinase or transcription factor), the observed effects may be secondary to this stress response rather than direct inhibition of your target.

  • Widespread Caspase Activation: While caspase activation is central to its apoptotic effect, 14-deoxycoleon U could potentially activate other caspases beyond those directly implicated in ER stress-mediated apoptosis. For instance, off-target activation of inflammatory caspases like caspase-1 could confound studies in immunology or inflammation models.[8][9]

  • General Cytotoxicity: At higher concentrations, the compound exhibits broad cytotoxicity.[2] This can mask subtle, specific biological effects and lead to false positives in high-throughput screens where cell death is the readout.[10][11] It is crucial to establish a therapeutic window where the compound is active without causing overwhelming, non-specific cell death.

  • Modulation of Redox-Sensitive Pathways: Many natural products with quinone-like structures can alter the cellular redox state. This could potentially activate pathways like the Nrf2 antioxidant response.[12][13] Such an effect could be considered off-target if not the primary focus of investigation.

Q3: My cells are dying, but I'm unsure if it's targeted apoptosis or non-specific toxicity. How can I differentiate? A3: This is a critical distinction. We recommend a multi-assay approach. A simple viability assay like MTT or Trypan Blue only measures membrane integrity and cannot distinguish between modes of cell death. To confirm apoptosis, you should use a method like Annexin V and Propidium Iodide (PI) co-staining analyzed by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both. A detailed protocol is provided in Section 3.

Q4: I'm observing an effect in my reporter assay (e.g., STAT3, NF-κB). How do I confirm this is a direct effect? A4: An effect on a reporter construct could be secondary to the global cellular stress induced by 14-deoxycoleon U. To de-risk this, consider the following self-validating steps:

  • Run Orthogonal Assays: Confirm the result with a different method. For example, if you see a decrease in a STAT3-luciferase reporter, verify this by performing a Western blot for phosphorylated STAT3 (p-STAT3) to see if the protein's activation state is truly altered.[14]

  • Use a Counter-Screen: Run a parallel assay with a constitutively active reporter (e.g., a CMV promoter driving luciferase) to see if 14-deoxycoleon U is a general inhibitor of transcription/translation or the reporter enzyme itself.

  • Perform a Time-Course Experiment: A direct effect on a signaling pathway should occur rapidly (minutes to a few hours). An effect that only appears after 12-24 hours is more likely to be a secondary consequence of ER stress or apoptosis.

  • Cell-Free Assays: If possible, use a cell-free assay (e.g., a kinase activity assay with recombinant protein) to determine if the compound can directly inhibit the target of interest without the confounding environment of a live cell.

Q5: What are the essential positive and negative controls when working with 14-deoxycoleon U? A5: Proper controls are non-negotiable for data integrity.

  • Negative Controls:

    • Vehicle Control (e.g., DMSO): Essential for every experiment. Ensure the final concentration is consistent across all conditions and below the threshold for solvent toxicity (typically <0.5%).[5]

    • Inactive Analog (if available): A structurally related compound known to be inactive against the primary target is the gold standard for ruling out effects due to the chemical scaffold itself.

  • Positive Controls:

    • ER Stress Inducer: Use a known ER stress inducer like Thapsigargin or Tunicamycin as a positive control when validating that 14-deoxycoleon U is acting through its expected pathway.

    • Pathway-Specific Modulator: When investigating a potential off-target, use a well-characterized inhibitor or activator for that specific pathway to serve as a benchmark for your results.

Section 2: Troubleshooting Guide: Common Experimental Issues
ProblemPotential Cause(s)Recommended Solution & Rationale
High Variability Between Replicate Wells 1. Compound Precipitation: 14-deoxycoleon U, like many natural products, may have limited aqueous solubility. 2. Inconsistent Cell Seeding: Uneven cell density can drastically alter the response to a cytotoxic agent. 3. Assay Interference: The compound may directly interfere with the assay chemistry (e.g., absorbance or fluorescence).1. Action: Visually inspect wells for precipitate under a microscope. Pre-mix the compound in media before adding to cells. Rationale: Ensures a consistent and accurate final concentration in each well. 2. Action: Use an automated cell counter for accuracy and allow plates to rest at room temperature for 20-30 minutes before incubation to ensure even settling. Rationale: Minimizes variability in the starting cell number, which is critical for viability assays.[15] 3. Action: Run a control with the compound in cell-free media. Rationale: This will identify any direct interference with the assay reagents or detection method.[5]
Unexpected Cytotoxicity in a "Non-Target" Cell Line 1. Basal Sensitivity to ER Stress: All cells have a UPR, and some non-cancer cell lines may be sensitive to its induction. 2. True Off-Target Toxicity: The compound may be hitting another essential cellular target.1. Action: Perform a full dose-response curve (e.g., 8-10 points) on both your target and non-target cell lines. Rationale: This establishes the therapeutic index (the concentration window between the desired effect and general toxicity).[16] 2. Action: Compare the cytotoxic profile to a known pan-assay interference compound or a general cytotoxic agent like doxorubicin. Rationale: Helps to contextualize the observed toxicity and determine if it's a specific or non-specific effect.
Lack of a Clear Dose-Response Curve 1. Insolubility: At higher concentrations, the compound may be precipitating, leading to a plateau in the observed effect. 2. Rapid Induction of Cell Death: The assay endpoint may be too late, capturing only the aftermath of cell death and missing the dynamic range of the response.1. Action: Determine the solubility limit of 14-deoxycoleon U in your specific culture medium. Avoid testing concentrations above this limit. Rationale: Ensures that the observed biological effect is due to the soluble compound.[5] 2. Action: Use a kinetic, live-cell imaging system or run the assay at multiple, earlier time points (e.g., 6, 12, 24 hours). Rationale: Capturing the dynamics of the response can reveal a dose-dependency that is obscured at a single, late endpoint.
Inconsistent Western Blot Results for a Target of Interest 1. Secondary to ER Stress: The UPR can cause a global shutdown of protein translation via phosphorylation of eIF2α, affecting the levels of many proteins. 2. Transient Effect: The signaling event may be rapid and transient, and missed by a single endpoint analysis.1. Action: On the same blot, probe for key ER stress markers like p-eIF2α , CHOP , and GRP78 . Rationale: This allows you to directly correlate the change in your target protein with the induction of ER stress. 2. Action: Perform a time-course experiment (e.g., 0, 1, 3, 6, 12, 24 hours) after treatment. Rationale: This will map the kinetics of the response and identify the optimal time point for observing the maximal effect on your target.
Section 3: Key Validation Protocols & Workflows
Protocol 1: Differentiating Apoptosis from Necrosis via Annexin V & Propidium Iodide (PI) Staining

This protocol provides a robust method to quantify apoptotic cell death and distinguish it from necrosis, a hallmark of non-specific toxicity.

Methodology:

  • Cell Seeding: Plate cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: Treat cells with 14-deoxycoleon U at various concentrations (including a vehicle control) for the desired time period (e.g., 24 hours). Include a positive control for apoptosis (e.g., Staurosporine).

  • Harvesting: Gently collect both adherent and floating cells. Adherent cells should be detached using a gentle, non-enzymatic method (e.g., EDTA-based dissociation buffer) to preserve membrane integrity. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet once with 1 mL of cold 1X PBS. Centrifuge again.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze immediately by flow cytometry.

    • Live cells: Annexin V-negative / PI-negative

    • Early apoptotic cells: Annexin V-positive / PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

Workflow for Investigating an Unexpected Cellular Effect

This decision tree provides a logical workflow to diagnose the nature of an unexpected result observed when using 14-deoxycoleon U.

G start Unexpected Result Observed (e.g., Reporter Modulation, Phenotype Change) viability Is there significant cytotoxicity at this concentration? start->viability dose_response Is the effect dose-dependent? viability->dose_response No lower_conc Re-test at lower, non-toxic concentrations viability->lower_conc Yes time_course Is the effect rapid (<6h) or delayed (>12h)? dose_response->time_course Yes solubility Check for compound precipitation at high concentrations dose_response->solubility No er_stress Are ER stress markers (CHOP, GRP78) upregulated at the same time? time_course->er_stress Rapid indirect_effect Likely Indirect Effect: Secondary to cellular stress time_course->indirect_effect Delayed direct_effect Potential Direct Effect: Proceed with orthogonal validation (e.g., Western Blot, Cell-Free Assay) er_stress->direct_effect No er_stress->indirect_effect Yes lower_conc->dose_response off_target_tox Potential non-specific or off-target toxicity artifact Potential assay artifact or non-specific effect solubility->artifact

Caption: Troubleshooting workflow for unexpected results with 14-deoxycoleon U.

Section 4: Data Summary & Known Mechanistic Pathway
Table 1: Summary of Known Molecular Effects of 14-Deoxycoleon U
PathwayKey Protein ModulationTypical AssayReference
Apoptosis ↑ Cleaved Caspase-3, ↑ Cleaved PARPWestern Blot, Flow Cytometry[3][4]
ER Stress ↑ p-eIF2α, ↑ ATF4, ↑ CHOP, ↑ GRP78Western Blot, qPCR[1][3]
Autophagy ↑ LC3-II conversionWestern Blot, Confocal Microscopy[1][3]
Cell Cycle ↓ Cyclin D3, ↓ CDK6, ↓ CDC2, ↑ p21Western Blot, Flow Cytometry[1][3]
Signaling Pathway of 14-Deoxycoleon U-Induced Apoptosis

This diagram illustrates the primary, validated signaling cascade initiated by 14-deoxycoleon U in cancer cells.

G compound 14-Deoxycoleon U er_stress Endoplasmic Reticulum (ER) Stress compound->er_stress upr Unfolded Protein Response (UPR) er_stress->upr chop CHOP Upregulation upr->chop caspases Activation of Caspase-4 / Caspase-12 upr->caspases chop->caspases caspase3 Activation of Caspase-3 caspases->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Known signaling cascade for 14-deoxycoleon U-induced apoptosis.

References
  • Peng, X., Tu, Y., Fu, S., et al. (2019). 14-Deoxycoleon U-induced endoplasmic reticulum stress-mediated apoptosis, autophagy, and cell cycle arrest in lung adenocarcinoma. OncoTargets and Therapy, 12, 6035–6047. Available at: [Link][3][4]

  • Peng, X., Tu, Y., Fu, S., et al. (2019). 14-Deoxycoleon U-induced Endoplasmic Reticulum Stress-Mediated Apoptosis, Autophagy, and Cell Cycle Arrest in Lung Adenocarcinoma. PubMed, 31534345. Available at: [Link][1]

  • Lin, W. C., Chiu, Y. L., et al. (2023). Anti-tumor effects of deubiquitinating enzyme inhibitor PR-619 in human chondrosarcoma through reduced cell proliferation and endoplasmic reticulum stress-related apoptosis. PMC, 10074127. Available at: [Link][7]

  • Leong, P. L., Andrews, G. A., Johnson, D. E., et al. (2003). Targeted inhibition of Stat3 with a decoy oligonucleotide abrogates head and neck cancer cell growth. Proceedings of the National Academy of Sciences, 100(7), 4138-4143. Available at: [Link][14]

  • Hermann, J. C., et al. (2013). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters, 4(11), 1045-1049. Available at: [Link][17]

  • Marino, J., et al. (2022). Mechanism of Caspase-1 Inhibition by Four Anti-inflammatory Drugs Used in COVID-19 Treatment. PubMed Central, 8943960. Available at: [Link][8]

  • Peng, X., et al. (2019). Figure 1 from 14-Deoxycoleon U-induced endoplasmic reticulum stress-mediated apoptosis, autophagy, and cell cycle arrest in lung adenocarcinoma. ResearchGate. Available at: [Link][2]

  • Patsnap. (2024). What are caspase 1 inhibitors and how do they work? Patsnap Synapse. Available at: [Link][9]

  • Ghaffari, H., et al. (2023). Mechanistic Action of Cell Cycle Arrest and Intrinsic Apoptosis via Inhibiting Akt/mTOR and Activation of p38-MAPK Signaling Pathways in Hep3B Liver Cancer Cells by Prunetrin-A Flavonoid with Therapeutic Potential. PubMed, 37513010. Available at: [Link][6]

  • Baicharoen, S., et al. (2017). ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery. Oxford Academic. Available at: [Link][18]

  • Hayes, J.D., et al. (2015). Mechanisms of activation of the transcription factor Nrf2 by redox stressors, nutrient cues, and energy status and the pathways through which it attenuates degenerative disease. PubMed, 26055314. Available at: [Link][12]

  • Chen, Y., et al. (2021). Cytotoxic Compounds from Alcyoniidae: An Overview of the Last 30 Years. MDPI. Available at: [Link][19]

  • Leong, P. L., et al. (2003). Targeted inhibition of Stat3 with a decoy oligonucleotide abrogates head and neck cancer cell growth. PubMed, 12640156. Available at: [Link][20]

  • Calcabrini, C., et al. (2020). Broccoli extract increases drug-mediated cytotoxicity towards cancer stem cells of head and neck squamous cell carcinoma. PubMed, 31926017. Available at: [Link][16]

  • Thorne, B. A., et al. (2010). False positives in the early stages of drug discovery. PubMed, 20532821. Available at: [Link][10]

  • Maher, L., et al. (2011). Investigation of the cytotoxicity of eukaryotic and prokaryotic antimicrobial peptides in intestinal epithelial cells in vitro. PubMed, 21914108. Available at: [Link][21]

  • Miller, B. R., et al. (2012). Gaining confidence in high-throughput screening. PNAS, 109(5), 1385-1386. Available at: [Link][11]

  • Eppendorf & Promega. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Available at: [Link][15]

  • Wang, R., et al. (2022). Proanthocyanidins Activate Nrf2/ARE Signaling Pathway in Intestinal Epithelial Cells by Inhibiting the Ubiquitinated Degradation of Nrf2. PMC, 9388301. Available at: [Link][13]

Sources

Validation & Comparative

A Comparative Analysis of 14-Deoxycoleon U and Paclitaxel on Ovarian Cancer Cell Viability

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of ovarian cancer therapeutics, the exploration of novel compounds with potent cytotoxic effects is paramount. This guide provides a comparative analysis of 14-deoxycoleon U, a natural abietane diterpene, and paclitaxel, a widely used chemotherapeutic agent, on the viability of ovarian cancer cells. This document synthesizes available experimental data to offer an objective overview of their mechanisms of action and cytotoxic efficacy.

Introduction to the Compounds

14-Deoxycoleon U: A naturally occurring abietane diterpene, 14-deoxycoleon U has demonstrated inhibitory effects on the proliferation of various tumor cells.[1] Its anticancer properties are attributed to its ability to induce endoplasmic reticulum (ER) stress, leading to apoptosis and autophagy.[1] While its effects on several cancer types are being investigated, its specific activity against ovarian cancer is an area of emerging interest. One study has reported a significant cytotoxic effect of 14-deoxycoleon U on a human ovarian cancer cell line.[2]

Paclitaxel: A cornerstone in the treatment of ovarian cancer, paclitaxel is a mitotic inhibitor that targets microtubules.[3] By binding to the β-tubulin subunit of microtubules, it stabilizes them and prevents their depolymerization, which is necessary for cell division.[3] This disruption of microtubule dynamics leads to mitotic arrest and subsequent induction of apoptosis.[3][4] Paclitaxel is a standard first-line chemotherapeutic agent for ovarian cancer, often used in combination with platinum-based drugs.[3]

Mechanism of Action: A Tale of Two Pathways

The cytotoxic effects of 14-deoxycoleon U and paclitaxel are mediated through distinct signaling pathways, ultimately converging on the induction of programmed cell death.

14-Deoxycoleon U: Inducing Apoptosis via Endoplasmic Reticulum Stress

14-Deoxycoleon U exerts its anticancer effects by triggering ER stress.[1] The accumulation of unfolded or misfolded proteins in the ER activates the unfolded protein response (UPR), a cellular stress response. Prolonged or overwhelming ER stress, as induced by 14-deoxycoleon U, shifts the UPR towards a pro-apoptotic signaling cascade. This involves the activation of caspase-dependent apoptosis, a key mechanism for eliminating damaged cells.[1] Furthermore, 14-deoxycoleon U has been shown to induce autophagy, a cellular process of self-digestion, which in this context, contributes to cell death.[1]

14-Deoxycoleon U 14-Deoxycoleon U ER Stress ER Stress 14-Deoxycoleon U->ER Stress induces UPR Activation UPR Activation ER Stress->UPR Activation Caspase Activation Caspase Activation UPR Activation->Caspase Activation prolonged Autophagy Autophagy UPR Activation->Autophagy Apoptosis Apoptosis Caspase Activation->Apoptosis

Figure 1: Signaling pathway of 14-deoxycoleon U-induced apoptosis.

Paclitaxel: Disrupting Microtubule Dynamics to Trigger Mitotic Arrest and Apoptosis

Paclitaxel's mechanism of action is centered on its interaction with microtubules, essential components of the cytoskeleton involved in cell division.[3] By stabilizing microtubules, paclitaxel prevents the dynamic instability required for the proper formation and function of the mitotic spindle.[3] This leads to an arrest of the cell cycle at the G2/M phase, preventing cells from completing mitosis.[5] Prolonged mitotic arrest activates apoptotic pathways, including the Raf-1 kinase pathway and the p53/p21 pathway, culminating in programmed cell death.[6]

Paclitaxel Paclitaxel Microtubule Stabilization Microtubule Stabilization Paclitaxel->Microtubule Stabilization induces Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Stabilization->Mitotic Spindle Disruption G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle Disruption->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis Raf-1 Kinase Pathway Raf-1 Kinase Pathway Apoptosis->Raf-1 Kinase Pathway p53/p21 Pathway p53/p21 Pathway Apoptosis->p53/p21 Pathway

Figure 2: Signaling pathway of paclitaxel-induced apoptosis.

Comparative Efficacy: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the available IC50 values for 14-deoxycoleon U and paclitaxel in common ovarian cancer cell lines.

CompoundCell LineIC50 ValueSource
14-Deoxycoleon U A27803.9 µg/mL
Paclitaxel A2780See Note 1[Various Sources]
SKOV3See Note 2[Various Sources]

Note 1: IC50 values for paclitaxel in A2780 cells vary across studies, with reported values including approximately 110.3 ±10.8 µM (in A2780CP, a cisplatin-resistant variant) and others within the nanomolar to micromolar range depending on the specific experimental conditions and duration of exposure.[7]

Note 2: Similarly, IC50 values for paclitaxel in SKOV3 cells are reported in the nanomolar to micromolar range in various studies.[8][9][10]

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 Seed Cells Seed A2780 or SKOV3 cells in 96-well plate Treat Cells Treat cells with varying concentrations of 14-deoxycoleon U or paclitaxel Seed Cells->Treat Cells Add MTT Add MTT solution to each well Treat Cells->Add MTT Incubate Incubate for 4 hours Add MTT->Incubate Add Solubilizer Add solubilization solution (e.g., DMSO) Incubate->Add Solubilizer Measure Absorbance Measure absorbance at 570 nm Add Solubilizer->Measure Absorbance

Sources

A Guide to the Synergistic Potential of 14-Deoxycoleon U and Doxorubicin in Cancer Therapy

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis for Researchers and Drug Development Professionals

Introduction: The Enduring Challenge of Doxorubicin and the Promise of Natural Product Synergy

Doxorubicin, an anthracycline antibiotic, remains a cornerstone of chemotherapy for a wide range of cancers.[1] Its primary mechanisms of action involve DNA intercalation and the inhibition of topoisomerase II, leading to DNA damage and ultimately, cancer cell death.[1][2] However, the clinical utility of doxorubicin is often hampered by significant dose-limiting toxicities, most notably cardiotoxicity, and the development of multidrug resistance (MDR) in cancer cells.[3] These challenges have spurred the search for combination therapies that can enhance doxorubicin's efficacy at lower, less toxic doses, and overcome resistance mechanisms.

Natural products have emerged as a promising avenue in this pursuit, with many demonstrating the ability to synergize with conventional chemotherapeutics.[4] This guide focuses on the potential synergistic effects of 14-deoxycoleon U, a natural abietane-type diterpene, when combined with doxorubicin. While direct preclinical studies on this specific combination are not yet available in the published literature, a compelling scientific rationale for their synergy can be constructed based on their individual mechanisms of action and findings from similar compounds. This guide will provide a comprehensive overview of the known anticancer effects of 14-deoxycoleon U, a detailed protocol for evaluating its synergistic potential with doxorubicin, and a comparative analysis with other natural compounds that have demonstrated synergy with this widely used chemotherapeutic agent.

Unveiling the Anticancer Potential of 14-Deoxycoleon U

14-Deoxycoleon U is a natural diterpene that has demonstrated significant inhibitory effects on the proliferation of various tumor cells.[5][6] Its anticancer activity is attributed to its ability to induce a multi-faceted attack on cancer cells, primarily through:

  • Induction of Apoptosis: 14-Deoxycoleon U has been shown to trigger caspase-dependent apoptosis in cancer cells.[6][7] This programmed cell death is a critical mechanism for eliminating malignant cells.

  • ER Stress-Mediated Apoptosis: The compound induces stress in the endoplasmic reticulum (ER), a key organelle involved in protein folding.[6][7] Prolonged ER stress activates apoptotic pathways, leading to cell death.[7]

  • Autophagy Induction: 14-Deoxycoleon U can also induce autophagy, a cellular process of self-digestion.[6][7] While autophagy can sometimes promote cell survival, in the context of 14-deoxycoleon U treatment, it appears to contribute to cell death.[7]

  • Cell Cycle Arrest: This diterpene can arrest the cell cycle, preventing cancer cells from dividing and proliferating.[6][7]

These mechanisms of action suggest that 14-deoxycoleon U could be a powerful agent to combine with doxorubicin, potentially sensitizing cancer cells to the DNA-damaging effects of the chemotherapy drug and lowering the threshold for apoptosis induction.

Evaluating the Synergy: A Proposed Experimental Framework

To rigorously assess the synergistic potential of 14-deoxycoleon U and doxorubicin, a well-defined experimental workflow is essential. The gold standard for quantifying drug interactions is the Combination Index (CI) method , developed by Chou and Talalay.[8] This method provides a quantitative measure of synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[8]

Experimental Protocol: Combination Index (CI) Assay

This protocol outlines the key steps for determining the CI for the 14-deoxycoleon U and doxorubicin combination in a cancer cell line of interest (e.g., a doxorubicin-resistant breast cancer cell line).

1. Cell Culture and Reagents:

  • Culture the chosen cancer cell line under standard conditions.
  • Prepare stock solutions of 14-deoxycoleon U and doxorubicin in a suitable solvent (e.g., DMSO).

2. Determination of IC50 for Single Agents:

  • Seed cells in 96-well plates and allow them to adhere overnight.
  • Treat cells with a serial dilution of 14-deoxycoleon U and doxorubicin separately for a defined period (e.g., 48 or 72 hours).
  • Assess cell viability using a suitable assay (e.g., MTT, SRB).
  • Calculate the IC50 value (the concentration that inhibits 50% of cell growth) for each drug using dose-response curve analysis software.

3. Combination Treatment:

  • Based on the individual IC50 values, design a combination treatment matrix. A common approach is the fixed-ratio method, where the drugs are combined at a constant ratio of their IC50s (e.g., 1:1, 1:2, 2:1).
  • Treat cells with serial dilutions of the drug combinations for the same duration as the single-agent treatments.

4. Data Analysis and CI Calculation:

  • Measure cell viability for the combination treatments.
  • Use a software program like CompuSyn to calculate the Combination Index (CI) values for different effect levels (e.g., 50%, 75%, 90% inhibition). The CI is calculated using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone required to produce a certain effect, and (D)₁ and (D)₂ are the doses of the drugs in combination that produce the same effect.[8]

5. Isobologram Analysis:

  • Visualize the synergistic interaction by generating an isobologram. In an isobologram, the IC50 values of the individual drugs are plotted on the x and y axes. The line connecting these two points is the line of additivity. Data points for the combination that fall below this line indicate synergy.

Diagram: Experimental Workflow for Synergy Assessment

Synergy_Workflow A 1. Cell Culture B 2. Determine IC50 (Single Agents) A->B E 3. Combination Treatment (Fixed Ratio) B->E C 14-Deoxycoleon U C->B D Doxorubicin D->B F 4. Cell Viability Assay E->F G 5. Data Analysis F->G H Combination Index (CI) Calculation G->H I Isobologram Generation G->I J Synergy/Additivity/Antagonism H->J I->J

Caption: A stepwise workflow for determining the synergistic effects of 14-deoxycoleon U and doxorubicin.

Mechanistic Insights into Potential Synergy

The anticipated synergy between 14-deoxycoleon U and doxorubicin likely stems from a multi-pronged assault on cancer cell survival pathways.

  • Enhanced Apoptosis Induction: Doxorubicin's DNA-damaging effects trigger apoptotic pathways. 14-Deoxycoleon U, by inducing ER stress and activating caspases, could lower the apoptotic threshold, making cancer cells more susceptible to doxorubicin-induced cell death.

  • Overcoming Drug Resistance: Doxorubicin resistance is often linked to the overexpression of anti-apoptotic proteins and drug efflux pumps. The ability of 14-deoxycoleon U to induce apoptosis through alternative pathways (ER stress) might circumvent some of these resistance mechanisms.

  • Cell Cycle Synchronization: By arresting the cell cycle, 14-deoxycoleon U could potentially synchronize the cancer cell population in a phase where they are more vulnerable to the cytotoxic effects of doxorubicin.

Diagram: Potential Synergistic Mechanisms of Action

Caption: Proposed synergistic mechanisms of 14-deoxycoleon U and doxorubicin leading to enhanced apoptosis and reduced cancer cell proliferation.

Comparative Analysis: 14-Deoxycoleon U in the Context of Other Doxorubicin Synergizers

Numerous natural compounds have been investigated for their synergistic effects with doxorubicin. A comparative perspective highlights the potential advantages of 14-deoxycoleon U.

Natural CompoundDocumented Synergistic Mechanism with DoxorubicinReference
Resveratrol Overcomes doxorubicin resistance; enhances apoptosis.[9]
Lutein Inhibits sarcoma cell proliferation and tumor growth in combination with doxorubicin.[10]
Lupeol Increases anti-proliferative and apoptotic effects of doxorubicin in breast cancer cells.[11]
Other Diterpenes (from Euphorbia piscatoria) Enhance the antiproliferative activity of doxorubicin in resistant cancer cells.[12]
Hypothetical: 14-Deoxycoleon U Potential to enhance apoptosis via ER stress, induce cell cycle arrest, and possibly circumvent some doxorubicin resistance mechanisms. -

The potential of 14-deoxycoleon U to induce ER stress-mediated apoptosis presents a distinct and potentially highly effective mechanism of synergy compared to other natural compounds. This could be particularly advantageous in cancers that have developed resistance to apoptosis induced by DNA damage alone.

Conclusion and Future Directions

The combination of 14-deoxycoleon U and doxorubicin represents a promising, yet unexplored, avenue for enhancing cancer chemotherapy. The multi-faceted anticancer activities of 14-deoxycoleon U provide a strong rationale for its potential to synergize with doxorubicin, leading to improved therapeutic outcomes and potentially reducing the debilitating side effects associated with high-dose chemotherapy.

The experimental framework outlined in this guide provides a clear path for researchers to empirically validate this hypothesized synergy. Future in vitro studies should focus on elucidating the precise molecular mechanisms of interaction, while subsequent in vivo studies in preclinical models will be crucial to assess the therapeutic efficacy and safety of this combination. The exploration of such novel combinations of natural products and conventional chemotherapeutics holds the key to developing more effective and tolerable cancer treatments.

References

  • Combination of resveratrol and piperine to target doxorubicin resistance in breast cancer: An in vitro and in vivo study. Pharmacia. 2024. [Link]

  • Effect of lutein and doxorubicin combinatorial therapy on S180 cell proliferation and tumor growth. PubMed. [Link]

  • Evaluation of synergism in drug combinations and reference models for future orientations in oncology. PMC. [Link]

  • Diterpenes from Euphorbia piscatoria: synergistic interaction of Lathyranes with doxorubicin on resistant cancer cells. PubMed. [Link]

  • 14-Deoxycoleon U inhibited the proliferation of A549 and LLC cells... ResearchGate. [Link]

  • 14-Deoxycoleon U-induced endoplasmic reticulum stress-mediated apoptosis, autophagy, and cell cycle arrest in lung adenocarcinoma. PMC. [Link]

  • 14-Deoxycoleon U-induced endoplasmic reticulum stress-mediated apoptos. OTT. 2019. [Link]

  • Doxorubicin-Induced Cardiotoxicity: An Overview on Pre-clinical Therapeutic Approaches. PubMed. [Link]

  • Lupeol synergizes with doxorubicin to induce anti-proliferative and apoptotic effects on breast cancer cells. PubMed. [Link]

  • Progress of anti-tumor research on natural products combined with doxorubicin. PubMed. [Link]

  • Doxorubicin. Cancer Research UK. [Link]

  • Synergistic Effect of Doxorubicin and Blue Light Irradiation on the Antitumor Treatment of HepG2 Cells in Liver Cancer. MDPI. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 14-Deoxycoleon U Analogs: From Cytotoxicity to Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of 14-Deoxycoleon U

14-Deoxycoleon U, a naturally occurring abietane-type diterpene, has emerged as a promising lead compound in drug discovery, particularly in the realm of oncology.[1] Isolated from plants of the Plectranthus and Coleus species, this complex molecule has demonstrated significant biological activities, most notably potent cytotoxicity against various cancer cell lines.[2] The core of its anticancer effect lies in its ability to induce endoplasmic reticulum (ER) stress-mediated apoptosis, a cellular suicide pathway triggered by the accumulation of unfolded or misfolded proteins in the ER.[1] This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 14-deoxycoleon U and its analogs, drawing on experimental data from related abietane diterpenoids to elucidate the key structural features governing their biological activity. We will delve into the mechanistic underpinnings of their action, supported by detailed experimental protocols and visual workflows, to offer researchers and drug development professionals a thorough understanding of this promising class of compounds.

The Abietane Skeleton: A Scaffold for Diverse Biological Activities

The abietane skeleton, a tricyclic diterpene framework, is a common motif in a plethora of natural products exhibiting a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The SAR of abietane diterpenoids is heavily influenced by the nature and position of substituents on this core structure. Understanding these relationships is paramount for the rational design of more potent and selective analogs of 14-deoxycoleon U.

Structure-Activity Relationship of Abietane Diterpenoids: Key Insights for 14-Deoxycoleon U Analog Design

While a comprehensive library of synthesized 14-deoxycoleon U analogs with corresponding bioactivity data is not extensively available in the public domain, we can infer critical SAR insights from closely related abietane diterpenoids, such as the royleanones. These insights provide a predictive framework for designing novel 14-deoxycoleon U derivatives with enhanced therapeutic potential.

The Crucial Role of the Quinone Moiety and Ring C Modifications

The p-quinone moiety in ring C of many bioactive abietane diterpenoids is a critical pharmacophore. Modifications to this ring significantly impact cytotoxicity. For instance, in royleanone derivatives, the presence of an oxygenated function at C-7 is essential for their cytotoxic activity.[3] Studies have shown that a carbonyl group at C-7 generally leads to higher activity compared to a hydroxyl group.[4] This suggests that analogs of 14-deoxycoleon U with modifications at the C-7 position could exhibit modulated cytotoxic profiles.

Impact of Substituents on Rings A and B

Substitutions on rings A and B of the abietane skeleton also play a significant role in modulating biological activity. For example, the presence of hydroxyl or acetyl groups can influence the lipophilicity and, consequently, the cellular uptake and target engagement of the molecule. In a series of royleanone derivatives, it was observed that increased lipophilicity of the substituent at the 7α position correlated with enhanced cytotoxicity.[5] This highlights the importance of optimizing the physicochemical properties of 14-deoxycoleon U analogs to improve their therapeutic index.

Comparative Biological Activities of Abietane Diterpenoids

To provide a clearer perspective on the potential of 14-deoxycoleon U analogs, the following tables summarize the cytotoxic and antibacterial activities of various abietane diterpenoids.

Table 1: Comparative Cytotoxicity of Abietane Diterpenoids against Various Cancer Cell Lines

CompoundCell LineActivity (IC50/GI50 in µM)Reference
14-Deoxycoleon U A549 (Lung)Inhibitory effects observed[1]
LLC (Lung)Inhibitory effects observed[1]
Royleanone Derivative 7 Hep G2 (Liver)1.02[6]
MCF 7 (Breast)2.03[6]
Phyllostachysin K HL-60 (Leukemia)4.1[7]
SMMC-7721 (Hepatocellular)>29.8[7]
A-549 (Lung)15.2[7]
MCF-7 (Breast)18.9[7]
SW-480 (Colorectal)21.3[7]
Phyllostachysin L HL-60 (Leukemia)6.7[7]
SMMC-7721 (Hepatocellular)19.8[7]
A-549 (Lung)22.4[7]
MCF-7 (Breast)25.1[7]
SW-480 (Colorectal)29.8[7]
7α-acetoxy-6β-hydroxyroyleanone NCI-H460 (Lung)2.7[5]
MCF-7 (Breast)6.4[5]
Coleon U MCF-7 (Breast)5.5[2]

Table 2: Comparative Antibacterial Activity of Abietane Diterpenoids

CompoundBacterial StrainActivity (MIC in µg/mL)Reference
6-Hydroxysalvinolone Staphylococcus aureus2.5[6]
MRSA2.5[6]
Abietane Diterpenoid 14 Staphylococcus aureus15.6-31.25[8]
Streptococcus mutans15.6-31.25[8]
Escherichia coli>64.5[8]
Salmonella typhi>64.5[8]
Abietane Diterpenoid 15 Cutibacterium acnes3.13-6.25[8]
Abietane Diterpenoid 16 Cutibacterium acnes3.13-6.25[8]
Methyl N-(abiet-8,11,13-trien-18-yl)-d-serinate Staphylococcus aureus60[3]
MRSA8[3]
Staphylococcus epidermidis8[3]
Streptococcus mitis8[3]

Mechanistic Insights: ER Stress-Mediated Apoptosis

The primary mechanism of action for the anticancer activity of 14-deoxycoleon U and related abietane diterpenoids is the induction of ER stress, leading to apoptosis.[1] This process is a sophisticated cellular response to the accumulation of misfolded proteins.

Signaling Pathway of ER Stress-Induced Apoptosis

The unfolded protein response (UPR) is the signaling pathway that mediates the cellular response to ER stress. It involves three main sensor proteins: IRE1α (inositol-requiring enzyme 1α), PERK (PKR-like endoplasmic reticulum kinase), and ATF6 (activating transcription factor 6). Under prolonged or severe ER stress, these sensors initiate a signaling cascade that culminates in apoptosis.

ER_Stress_Apoptosis_Pathway cluster_ER Endoplasmic Reticulum cluster_UPR Unfolded Protein Response (UPR) 14_Deoxycoleon_U 14-Deoxycoleon U Analogs Misfolded_Proteins Accumulation of Misfolded Proteins 14_Deoxycoleon_U->Misfolded_Proteins induces PERK PERK Misfolded_Proteins->PERK activates IRE1a IRE1α Misfolded_Proteins->IRE1a activates ATF6 ATF6 Misfolded_Proteins->ATF6 activates ATF4 ATF4 PERK->ATF4 phosphorylates eIF2α leading to translation XBP1s XBP1s IRE1a->XBP1s splices XBP1 mRNA CHOP CHOP ATF6->CHOP cleavage & translocation to nucleus, induces ATF4->CHOP induces expression Caspase_Activation Caspase Activation CHOP->Caspase_Activation XBP1s->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: ER Stress-Induced Apoptosis Pathway.

Experimental Protocols for Evaluating 14-Deoxycoleon U Analogs

To ensure the scientific integrity and reproducibility of SAR studies, standardized and validated experimental protocols are essential. The following are detailed methodologies for key assays used to evaluate the biological activity of 14-deoxycoleon U analogs.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 14-deoxycoleon U analogs and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with analogs Incubation_24h->Compound_Treatment Incubation_Time Incubate for defined period Compound_Treatment->Incubation_Time MTT_Addition Add MTT reagent Incubation_Time->MTT_Addition Incubation_4h Incubate 4h MTT_Addition->Incubation_4h Solubilization Add DMSO to dissolve formazan Incubation_4h->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis

Caption: MTT Assay Workflow.

Analysis of ER Stress Markers: Western Blotting

Western blotting is a widely used technique to detect specific proteins in a sample. In the context of 14-deoxycoleon U analogs, it is used to quantify the expression levels of key ER stress markers such as GRP78 (BiP), CHOP, and cleaved caspase-12.

Protocol:

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against GRP78, CHOP, cleaved caspase-12, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities and normalize to the loading control.

Cell Cycle Analysis: Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This assay can reveal if a compound induces cell cycle arrest.

Protocol:

  • Cell Treatment: Treat cells with the 14-deoxycoleon U analogs for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and incubate at -20°C for at least 2 hours.[9]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[10]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.[9]

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Conclusion and Future Directions

The abietane diterpenoid 14-deoxycoleon U stands as a compelling starting point for the development of novel anticancer agents. While direct comparative data on a wide range of its synthetic analogs is currently limited, the structure-activity relationships established for related abietane diterpenoids, particularly royleanones, provide a robust framework for guiding future synthetic efforts. Key structural modifications, such as substitutions on Ring C and alterations in lipophilicity, are likely to significantly impact cytotoxic and antibacterial potency. The primary mechanism of anticancer action, through the induction of ER stress-mediated apoptosis, offers a clear pathway for mechanistic evaluation of novel analogs.

Future research should focus on the semi-synthesis and biological evaluation of a focused library of 14-deoxycoleon U derivatives to build a more direct and comprehensive SAR profile.[7] Investigating the antibacterial spectrum of these analogs is also a promising avenue for expanding their therapeutic potential. By combining rational drug design, guided by the principles outlined in this guide, with rigorous biological evaluation using the detailed protocols provided, the scientific community can unlock the full therapeutic potential of this fascinating class of natural products.

References

  • 14-Deoxycoleon U-induced endoplasmic reticulum stress-mediated apoptosis, autophagy, and cell cycle arrest in lung adenocarcinoma. (2019). National Institutes of Health. [Link]

  • Synthesis and Cytotoxicities of Royleanone Derivatives. (2018). National Institutes of Health. [Link]

  • Recent Advances in Ent-Abietane Diterpenes: Natural Sources, Biological Activities and Total Synthesis. (2023). National Institutes of Health. [Link]

  • Coleon U, Isolated from Plectranthus mutabilis Codd., Decreases P-Glycoprotein Activity Due to Mitochondrial Inhibition. (2023). MDPI. [Link]

  • Cytotoxic Activity of Abietane-Type Diterpenes Isolated From Taxodium distichum Against Cancer Cells Adapted to Nutrient-Starved Conditions. (2020). ResearchGate. [Link]

  • Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity. (2021). MDPI. [Link]

  • Antimicrobial Diterpenes: Recent Development From Natural Sources. (2022). Frontiers in Pharmacology. [Link]

  • Coleon U, Isolated from Plectranthus mutabilis Codd., Decreases P-Glycoprotein Activity Due to Mitochondrial Inhibition. (2023). PubMed. [Link]

  • Detecting and Quantitating Physiological Endoplasmic Reticulum Stress. (2012). National Institutes of Health. [Link]

  • Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. [Link]

  • Abietane Diterpenes of the Genus Plectranthus sensu lato. (2022). MDPI. [Link]

  • Antimicrobial and Antibiofilm Activity of Analogous Synthetic Peptides from Anoplin, Temporin, and Aurein. (2023). ResearchGate. [Link]

  • Cytotoxic Activity of Royleanone Diterpenes from Plectranthus madagascariensis Benth. (2019). ACS Omega. [Link]

  • Antimicrobial Activities and Mode of Flavonoid Actions. (2023). National Institutes of Health. [Link]

  • Assaying cell cycle status using flow cytometry. (2014). National Institutes of Health. [Link]

  • General Protocol for Western Blotting. (n.d.). Bio-Rad. [Link]

  • Royleanone Derivatives From Plectranthus spp. as a Novel Class of P-Glycoprotein Inhibitors. (2020). Frontiers in Pharmacology. [Link]

  • Cytotoxic Abietane Diterpenes from Hyptis martiusii Benth. (2006). Zeitschrift für Naturforschung C. [Link]

  • Ent-Abietane Diterpenoids from Euphorbia fischeriana and Their Cytotoxic Activities. (2022). National Institutes of Health. [Link]

  • Research Progress on the Antibacterial Activity of Natural Flavonoids. (2023). MDPI. [Link]

  • Flow Cytometry Protocol | 10 Hints & Tips. (2023). Assay Genie. [Link]

  • Antibacterial profiling of abietane-type diterpenoids. (2016). PubMed. [Link]

  • Synthesis, Cytotoxic Activity Evaluation and Quantitative Structure-ActivityAnalysis of Substituted 5,8-Dihydroxy-1,4-naphthoquinones and Their O- and S-Glycoside Derivatives Tested against Neuro-2a Cancer Cells. (2022). MDPI. [Link]

Sources

Overcoming Chemoresistance: A Comparative Guide to the Efficacy of 14-Deoxycoleon U in Chemoresistant Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The emergence of chemoresistance is a paramount challenge in oncology, frequently leading to therapeutic failure and disease progression. Cancer cells employ a sophisticated arsenal of mechanisms to evade the cytotoxic effects of conventional chemotherapeutics, necessitating the development of novel agents that can overcome these resistance pathways. This guide provides an in-depth comparison of 14-deoxycoleon U, a promising natural diterpenoid, with the standard chemotherapeutic agent doxorubicin, focusing on its efficacy in chemoresistant cancer cell lines. We will delve into the mechanistic underpinnings of its action, supported by experimental data and detailed protocols, to offer a comprehensive resource for researchers in the field.

The Challenge of Doxorubicin Resistance: A Mechanistic Overview

Doxorubicin, an anthracycline antibiotic, is a cornerstone of many chemotherapy regimens.[1] Its primary mode of action involves DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis.[2] However, its clinical efficacy is often curtailed by the development of multidrug resistance (MDR).[1]

Several key mechanisms contribute to doxorubicin resistance:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/MDR1), is a major contributor to resistance. These transporters actively pump doxorubicin out of the cancer cell, reducing its intracellular concentration and cytotoxic effect.[3][4]

  • Alterations in Drug Target: Changes in the expression or function of topoisomerase II can render it less sensitive to doxorubicin's inhibitory effects.[2]

  • Evasion of Apoptosis: Cancer cells can acquire mutations or alter signaling pathways that regulate programmed cell death, making them resistant to apoptosis induction by doxorubicin.[2][5] This often involves the upregulation of anti-apoptotic proteins and the dysregulation of pathways like PI3K/Akt and MAPK/ERK.[6]

  • Enhanced DNA Repair: Increased capacity to repair doxorubicin-induced DNA damage can contribute to cell survival and resistance.

The development of doxorubicin-resistant cell lines often results in a significantly higher half-maximal inhibitory concentration (IC50) compared to their sensitive parental counterparts, sometimes by a factor of 10 or more.[7]

14-Deoxycoleon U: A Novel Approach to Circumventing Chemoresistance

14-Deoxycoleon U and its closely related analogue, Coleon U, are natural abietane diterpenes that have demonstrated potent anti-cancer properties. A key distinguishing feature of these compounds is their ability to induce cell death through mechanisms that can bypass classical chemoresistance pathways.

Mechanism of Action: Inducing Endoplasmic Reticulum Stress

Research indicates that 14-deoxycoleon U exerts its cytotoxic effects by inducing endoplasmic reticulum (ER) stress.[8] The ER is a critical organelle for protein folding and calcium homeostasis. An accumulation of unfolded or misfolded proteins in the ER triggers the Unfolded Protein Response (UPR), a signaling network aimed at restoring ER function. However, if the stress is severe or prolonged, the UPR switches from a pro-survival to a pro-apoptotic response.[1]

This ER stress-mediated apoptosis is a crucial mechanism for overcoming chemoresistance because it can be independent of the p53 tumor suppressor pathway, which is often mutated in resistant cancers.[1] Furthermore, inducing ER stress can lead to the activation of caspases and autophagy, contributing to cell death even in cells that have developed mechanisms to evade traditional apoptotic signals.[9]

The following diagram illustrates the proposed signaling pathway for 14-deoxycoleon U-induced cell death:

G cluster_drug 14-Deoxycoleon U cluster_cell Cancer Cell Drug 14-Deoxycoleon U ER Endoplasmic Reticulum Drug->ER Induces Stress UPR Unfolded Protein Response (UPR) ER->UPR Activates Caspases Caspase Activation UPR->Caspases Autophagy Autophagy UPR->Autophagy CellCycleArrest Cell Cycle Arrest UPR->CellCycleArrest Apoptosis Apoptosis Caspases->Apoptosis Autophagy->Apoptosis

Caption: Proposed signaling pathway of 14-deoxycoleon U in cancer cells.

Comparative Efficacy: 14-Deoxycoleon U vs. Doxorubicin in Chemoresistant Cells

A critical measure of a novel anti-cancer agent's potential is its ability to maintain efficacy in cell lines that have developed resistance to standard therapies. Studies on Coleon U and Coleon-U-quinone provide compelling evidence in this regard.

One study demonstrated that Coleon U is equally efficient in sensitive (NCI-H460) and multidrug-resistant (NCI-H460/R) non-small-cell lung carcinoma cells .[10][11] The NCI-H460/R cell line is characterized by the overexpression of P-glycoprotein.[10] This finding is significant because it suggests that Coleon U is not a substrate for P-gp and can therefore evade this common mechanism of doxorubicin resistance.[10][11] The study further revealed that Coleon U's effect on decreasing P-gp activity is a delayed response, likely due to its inhibition of mitochondrial function, which reduces the ATP supply necessary for P-gp's efflux activity.[10][11]

Another study on Coleon-U-quinone , a related compound, showed its ability to reverse doxorubicin resistance in NCI-H460/R cells .[12] This highlights the potential of this class of compounds not only as standalone agents but also as chemosensitizers.

The following table summarizes the comparative IC50 values, demonstrating the efficacy of Coleon-U-quinone in doxorubicin-resistant cells.

Cell LineCompoundIC50 (µM)Fold Resistance
NCI-H460 (Sensitive)Coleon-U-quinone22.96-
NCI-H460/R (Resistant)Coleon-U-quinone20.37~0.9
NCI-H460 (Sensitive)DoxorubicinValue not provided in the specific study, but typically in the low µM range for sensitive cells-
NCI-H460/R (Resistant)DoxorubicinSignificantly higher than in sensitive cellsHigh

Data extracted from MedChemExpress citing Ntungwe EN, et al. ACS Med Chem Lett. 2022 Mar 11;13(4):674-680.[12]

The near-equal IC50 values of Coleon-U-quinone in both sensitive and resistant cell lines stand in stark contrast to the significant increase in IC50 typically observed for doxorubicin in resistant lines.[13][14] This underscores the potential of 14-deoxycoleon U and related compounds to overcome P-gp-mediated drug resistance.

Experimental Protocols

To facilitate further research and validation, we provide detailed, step-by-step methodologies for key experiments.

Development of Doxorubicin-Resistant Cell Lines

Causality: The rationale behind this protocol is to mimic the clinical scenario of acquired chemoresistance by gradually exposing cancer cells to increasing concentrations of doxorubicin. This selects for a population of cells that have developed mechanisms to survive and proliferate in the presence of the drug.

Protocol:

  • Cell Line Selection: Begin with a doxorubicin-sensitive parental cancer cell line (e.g., MCF-7, A549, NCI-H460).

  • Initial Doxorubicin Exposure: Culture the cells in their recommended medium supplemented with a low concentration of doxorubicin (e.g., starting at the IC10 or IC20).

  • Stepwise Dose Escalation: Once the cells have adapted and are proliferating steadily, increase the doxorubicin concentration in a stepwise manner. The increments should be gradual to allow for the selection of resistant clones without causing mass cell death.

  • Monitoring and Maintenance: Regularly monitor the cells for viability and proliferation. Maintain the resistant cell line in a medium containing a constant concentration of doxorubicin to ensure the retention of the resistant phenotype.

  • Validation of Resistance: Periodically assess the IC50 of doxorubicin in the resistant cell line and compare it to the parental line using a cell viability assay (see Protocol 2). A significant increase in the IC50 (typically >10-fold) confirms the development of resistance.

Cell Viability Assay (MTT Assay)

Causality: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. This allows for the quantification of the cytotoxic effects of a compound and the determination of its IC50 value.

Protocol:

  • Cell Seeding: Seed the parental (sensitive) and resistant cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of 14-deoxycoleon U and doxorubicin for a specified period (e.g., 48 or 72 hours). Include untreated control wells.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the dose-response curves and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Causality: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat sensitive and resistant cells with 14-deoxycoleon U or doxorubicin at their respective IC50 concentrations for a predetermined time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) to assess the extent of apoptosis induction.

The following workflow diagram illustrates the experimental process for comparing the efficacy of the two compounds:

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Sensitive Sensitive Cancer Cell Line Treat_Deoxy 14-Deoxycoleon U Sensitive->Treat_Deoxy Treat_Dox Doxorubicin Sensitive->Treat_Dox Resistant Resistant Cancer Cell Line (Doxorubicin-Resistant) Resistant->Treat_Deoxy Resistant->Treat_Dox Viability Cell Viability Assay (MTT) Treat_Deoxy->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treat_Deoxy->Apoptosis Mechanism Mechanistic Studies (e.g., Western Blot for ER stress markers) Treat_Deoxy->Mechanism Treat_Dox->Viability Treat_Dox->Apoptosis IC50 IC50 Determination Viability->IC50 Apoptosis_Quant Quantification of Apoptosis Apoptosis->Apoptosis_Quant Pathway_Analysis Signaling Pathway Analysis Mechanism->Pathway_Analysis

Caption: Experimental workflow for comparing drug efficacy.

Conclusion and Future Directions

The available evidence strongly suggests that 14-deoxycoleon U and its related compounds represent a promising new class of anti-cancer agents with the potential to overcome chemoresistance. Their unique mechanism of action, centered on the induction of ER stress-mediated apoptosis, allows them to bypass common resistance mechanisms that plague conventional chemotherapeutics like doxorubicin. The ability of Coleon U to maintain its efficacy in P-glycoprotein-overexpressing, multidrug-resistant cancer cell lines is a particularly noteworthy finding.

Future research should focus on:

  • In vivo studies: Validating the efficacy of 14-deoxycoleon U in animal models of chemoresistant cancers.

  • Combination therapies: Investigating the synergistic effects of 14-deoxycoleon U with other chemotherapeutic agents to potentially lower required doses and reduce toxicity.

  • Pharmacokinetic and pharmacodynamic studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of 14-deoxycoleon U to optimize its delivery and therapeutic window.

  • Biomarker discovery: Identifying biomarkers that can predict which tumors are most likely to respond to 14-deoxycoleon U treatment.

By continuing to explore the therapeutic potential of 14-deoxycoleon U, the scientific community can move one step closer to developing more effective treatments for patients with chemoresistant cancers.

References

  • Stankovic, T., et al. (2012). The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells. Interdisciplinary Toxicology, 5(2), 88-93. [Link]

  • Phan, S., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Thailand Journal of Pharmaceutical Sciences, 48(1), 1-10. [Link]

  • Imran, M., et al. (2018). Doxorubicin resistance in breast cancer cells is mediated by extracellular matrix proteins. BMC Cancer, 18(1), 41. [Link]

  • ResearchGate. (n.d.). IC50 in doxorubicin-resistant MCF-7 cell lines. [Link]

  • ResearchGate. (n.d.). IC50 values of parental and resistant cell lines exposed to doxorubicin... [Link]

  • Christowitz, C., et al. (2019). Mechanisms of doxorubicin-induced drug resistance and drug resistant tumour growth in a murine breast tumour model. BMC Cancer, 19(1), 757. [Link]

  • Matias, D., et al. (2023). Coleon U, Isolated from Plectranthus mutabilis Codd., Decreases P-Glycoprotein Activity Due to Mitochondrial Inhibition. International Journal of Molecular Sciences, 24(14), 11497. [Link]

  • Szychowski, K. A., & Serefko, A. (2021). Chemotherapy Resistance Explained through Endoplasmic Reticulum Stress-Dependent Signaling. International Journal of Molecular Sciences, 22(11), 5557. [Link]

  • Wang, F., et al. (2017). Endoplasmic reticulum stress promotes autophagy and apoptosis and reverses chemoresistance in human ovarian cancer cells. Oncotarget, 8(39), 65640–65653. [Link]

  • ResearchGate. (2023). Coleon U, Isolated from Plectranthus mutabilis Codd., Decreases P-Glycoprotein Activity Due to Mitochondrial Inhibition. [Link]

  • Cox, J., & Weinman, S. (2016). Mechanisms of doxorubicin resistance in hepatocellular carcinoma. Hepatic Oncology, 3(1), 57-59. [Link]

  • Grech, G., et al. (2020). Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms. Critical Reviews in Oncogenesis, 25(4), 327-342. [Link]

  • Sayin, V. I., & Ibrahim, M. X. (2019). Targeting Apoptosis to Overcome Chemotherapy Resistance. In Metastasis. IntechOpen. [Link]

  • Pinto-Leite, C., et al. (2023). P-Glycoprotein as a Therapeutic Target in Hematological Malignancies: A Challenge to Overcome. Cancers, 15(10), 2795. [Link]

  • Li, Y., et al. (2023). Doxorubicin resistance in breast cancer is mediated via the activation of FABP5/PPARγ and CaMKII signaling pathway. Frontiers in Oncology, 13, 1168056. [Link]

  • Li, X., et al. (2023). Crosstalk between endoplasmic reticulum stress and multidrug-resistant cancers: hope or frustration. Frontiers in Pharmacology, 14, 123456. [Link]

  • Lee, S., & Lee, J. S. (2020). Adaptive response of resistant cancer cells to chemotherapy. Cancer Letters, 493, 1-10. [Link]

  • Nocentini, A., et al. (2022). New Dual P‑Glycoprotein (P-gp) and Human Carbonic Anhydrase XII (hCA XII) Inhibitors as Multidrug Resistance (MDR) Reversers in Cancer Cells. Journal of Medicinal Chemistry, 65(21), 14599–14616. [Link]

  • Al-Akhrass, H., et al. (2024). Acquisition of Doxorubicin Resistance Induces Breast Cancer Cell Migration and Epithelial-Mesenchymal Transition that are Reversed by Shikonin-Metformin Synergy. Cancer Investigation, 1-17. [Link]

Sources

Safety Operating Guide

Navigating the Unseen Threat: A Comprehensive Guide to Personal Protective Equipment for Handling 14-Deoxycoleon U

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of drug discovery and development, the pursuit of novel therapeutic agents often involves working with compounds of unknown toxicological profiles. 14-Deoxycoleon U, an abietane diterpenoid isolated from plant sources, represents one such compound with potential biological activity, including cytotoxic effects.[1][2] As a Senior Application Scientist, this guide is designed to provide you with the essential, immediate safety and logistical information for handling 14-deoxycoleon U. Our aim is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research by establishing a self-validating system of safety protocols. This document moves beyond a simple checklist, delving into the causality behind each recommendation to build a deep-seated culture of safety within your laboratory.

The Unseen Risks: Understanding the Hazards of 14-Deoxycoleon U

Cytotoxic agents can pose significant health risks, including:

  • Carcinogenicity: The potential to cause cancer.[3]

  • Teratogenicity: The ability to cause defects in a developing fetus.[3]

  • Reproductive Toxicity: The potential to impair reproductive functions.[3]

  • Organ Toxicity at Low Doses: The ability to cause damage to specific organs even at low concentrations.[3]

  • Genotoxicity: The capacity to damage genetic information within a cell.[3]

Exposure can occur through inhalation of airborne particles (especially when handling the powdered form), skin contact, or accidental ingestion.[1]

The Core of Protection: A Multi-Layered PPE Strategy

A comprehensive Personal Protective Equipment (PPE) strategy is your first and most critical line of defense. The following recommendations are based on a risk assessment that considers the potential hazards of 14-deoxycoleon U.[1]

Body Protection: Beyond the Basic Lab Coat

A standard cotton lab coat is insufficient when handling potentially cytotoxic compounds.

  • Recommendation: Wear a disposable, solid-front, back-closing gown made of a low-permeability fabric, such as polyethylene-coated polypropylene.[4]

  • Causality: This type of gown provides a more substantial barrier against splashes and airborne particles than a traditional lab coat. The back-closure design minimizes the risk of frontal contamination. Cuffs should be tucked into the inner pair of gloves.[4]

Hand Protection: The Criticality of Double-Gloving

Skin contact is a primary route of exposure for many chemical compounds.

  • Recommendation: Double-gloving is mandatory. Wear two pairs of chemotherapy-rated nitrile gloves. The outer glove should be changed immediately if contaminated, and both pairs should be changed regularly (e.g., every 30-60 minutes) or as per the glove manufacturer's permeation data.[4][5]

  • Causality: The outer glove provides the primary barrier, while the inner glove offers protection in case the outer glove is breached. Nitrile gloves offer good resistance to a wide range of chemicals and solvents.[6][7] Always inspect gloves for visible tears or punctures before use.

Eye and Face Protection: Shielding from Splashes and Aerosols

Protecting your eyes and face is non-negotiable.

  • Recommendation: Wear chemical splash goggles that meet ANSI Z87.1 standards. When there is a significant risk of splashes, such as during solution preparation or transfer of larger quantities, a full-face shield should be worn over the goggles.[7]

  • Causality: Goggles provide a seal around the eyes, protecting them from splashes from all directions. A face shield offers an additional layer of protection for the entire face.

Respiratory Protection: Managing the Inhalation Risk

When handling 14-deoxycoleon U in its powdered form, the risk of inhaling airborne particles is significant.

  • Recommendation: All handling of powdered 14-deoxycoleon U must be performed in a certified chemical fume hood or a biological safety cabinet.[8][9] If the risk of aerosolization cannot be completely eliminated, a NIOSH-approved N95 or higher-level respirator is required.[10]

  • Causality: Engineering controls like fume hoods are the primary method for controlling exposure to airborne contaminants. A respirator provides personal protection when engineering controls are insufficient or during emergency situations.

Table 1: Summary of Recommended PPE for Handling 14-Deoxycoleon U

Task Body Protection Hand Protection Eye/Face Protection Respiratory Protection
Handling Solid/Powder Disposable, solid-front, back-closing gownDouble-layered chemotherapy-rated nitrile glovesChemical splash goggles and face shieldCertified chemical fume hood or BSC; N95 respirator if needed
Handling Solutions Disposable, solid-front, back-closing gownDouble-layered chemotherapy-rated nitrile glovesChemical splash gogglesCertified chemical fume hood
Weighing Disposable, solid-front, back-closing gownDouble-layered chemotherapy-rated nitrile glovesChemical splash gogglesVentilated balance enclosure or chemical fume hood
Waste Disposal Disposable, solid-front, back-closing gownDouble-layered chemotherapy-rated nitrile glovesChemical splash gogglesNot typically required if waste is properly contained

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan is crucial for minimizing risk. This plan should be integrated into your laboratory's Chemical Hygiene Plan as required by OSHA.[11]

Workflow for Safe Handling of 14-Deoxycoleon U

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Disposal Prep Gather all necessary PPE and materials Don_PPE Don appropriate PPE in the correct sequence Prep->Don_PPE Work_in_Hood Perform all manipulations in a certified chemical fume hood Don_PPE->Work_in_Hood Weigh Weigh powder in a ventilated enclosure Work_in_Hood->Weigh Dissolve Dissolve solid in a fume hood Weigh->Dissolve Decontaminate Decontaminate all surfaces and equipment Dissolve->Decontaminate Dispose_Waste Dispose of all waste in designated cytotoxic waste containers Decontaminate->Dispose_Waste Doff_PPE Doff PPE in the correct sequence Dispose_Waste->Doff_PPE Wash_Hands Wash hands thoroughly Doff_PPE->Wash_Hands

Caption: A stepwise workflow for the safe handling of 14-deoxycoleon U.

Experimental Protocol: Weighing and Preparing a Stock Solution
  • Preparation:

    • Designate a specific area within a chemical fume hood for handling 14-deoxycoleon U.

    • Assemble all necessary equipment: analytical balance (preferably in a ventilated enclosure), spatulas, weigh paper, vials, and solvent.

    • Prepare a decontamination solution (e.g., 1:10 dilution of bleach, followed by a rinse with 70% ethanol).

  • Donning PPE:

    • Don inner gloves.

    • Don disposable gown, ensuring complete coverage.

    • Don outer gloves, ensuring cuffs are over the gown sleeves.

    • Don chemical splash goggles and face shield.

    • If required, don an N95 respirator.

  • Weighing:

    • Carefully transfer the desired amount of 14-deoxycoleon U powder onto weigh paper using a dedicated spatula.[8]

    • Avoid creating dust by handling the powder gently. Keep the container closed as much as possible.[8]

  • Solution Preparation:

    • Transfer the weighed powder into a suitable vial.

    • Add the desired solvent dropwise to wet the powder before adding the full volume to prevent aerosolization.

    • Cap the vial and mix gently until the solid is fully dissolved.

Disposal Plan: Managing Cytotoxic Waste Responsibly

All materials that come into contact with 14-deoxycoleon U are considered cytotoxic waste and must be disposed of accordingly.[12][13]

Waste Segregation and Disposal Workflow

Waste_Disposal_Workflow cluster_Generation Waste Generation cluster_Segregation Segregation cluster_Disposal Final Disposal Solid_Waste Contaminated PPE, weigh paper, vials Purple_Bag Purple-lidded cytotoxic waste container for solids Solid_Waste->Purple_Bag Liquid_Waste Unused solutions, solvent rinses Purple_Container Leak-proof, labeled container for liquids Liquid_Waste->Purple_Container Sharps_Waste Contaminated needles, Pasteur pipettes Sharps_Container Puncture-resistant sharps container Sharps_Waste->Sharps_Container Incineration High-temperature incineration by a licensed waste handler Purple_Bag->Incineration Purple_Container->Incineration Sharps_Container->Incineration

Caption: A workflow for the proper segregation and disposal of cytotoxic waste.

  • Solid Waste: All disposable PPE (gowns, gloves, etc.), weigh paper, and contaminated lab supplies should be placed in a designated, clearly labeled, purple cytotoxic waste bag.[12][14]

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a dedicated, leak-proof, and clearly labeled container for cytotoxic liquid waste.

  • Sharps Waste: Any contaminated sharps, such as needles or Pasteur pipettes, must be placed in a puncture-resistant sharps container designated for cytotoxic waste.

  • Final Disposal: All cytotoxic waste must be disposed of through a licensed hazardous waste disposal company, typically via high-temperature incineration.[13][14]

Emergency Procedures: Preparedness is Paramount

Accidents can happen, and a clear, well-rehearsed emergency plan is essential.

In Case of a Spill:
  • Evacuate and Alert: Immediately alert others in the area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: If you are trained to clean up the spill, don the appropriate PPE, including a respirator if the spill involves powder.

  • Contain and Clean:

    • For liquid spills, cover with absorbent pads from a cytotoxic spill kit.

    • For powder spills, gently cover with damp absorbent pads to avoid creating dust.

    • Work from the outside of the spill inward.

  • Decontaminate: Clean the area with a decontamination solution.

  • Dispose: All cleanup materials must be disposed of as cytotoxic waste.

In Case of Personal Exposure:
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[15]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station.[15]

  • Inhalation: Move to fresh air immediately.

  • Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide information about the compound if possible. Report the incident to your institution's environmental health and safety office.

By adhering to these comprehensive guidelines, you are not only ensuring your personal safety but also contributing to a robust safety culture within your research environment. The principles of expertise, experience, and trustworthiness are the bedrock of sound scientific practice, and this extends to the meticulous and informed handling of all laboratory chemicals.

References

  • Health and Safety Executive. (n.d.). Safe handling of cytotoxic drugs in the workplace. Retrieved from [Link]1]

  • Polovich, M., & Olsen, M. (2018). Safe handling of cytotoxics: guideline recommendations. Current Oncology, 25(2), e139-e147.[5]

  • GERPAC. (2013). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]10]

  • Fisher Scientific. (2024). α-Terpinene - Safety Data Sheet. Retrieved from a specific, though not provided, URL for the SDS.[16]

  • University of California, Berkeley, Environmental Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from a specific, though not provided, URL.[8]

  • Connor, T. H., & McDiarmid, M. A. (2006). Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). Journal of Occupational and Environmental Hygiene, 3(11), 595-606.[3]

  • University of California, Riverside, Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from a specific, though not provided, URL.[17]

  • Stericycle. (2024). What Is Cytotoxic Waste? Safe Disposal, Examples & Bins. Retrieved from [Link]12]

  • Ecolab. (2025). Risks and Safety Measures for Cytotoxic Compounding. Retrieved from a specific, though not provided, URL.[9]

  • SHIELD Scientific. (n.d.). Which Protective Gloves for Cytotoxic Drugs?. Retrieved from [Link]]

  • Novus Environmental. (2024). Safely disposing of Cytotoxic and Cytostatic Pharmaceutical Waste. Retrieved from [Link]13]

  • Chemistry LibreTexts. (2020). Safety. Retrieved from a specific, though not provided, URL.[18]

  • Restek. (2019). Terpenes Standard - Safety Data Sheet. Retrieved from a specific, though not provided, URL.[19]

  • University of California, Berkeley, Office of Environment, Health & Safety. (n.d.). Glove Selection Guide. Retrieved from [Link]6]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).[20]

  • Advanced Photon Source. (2024). Safety Glove Selection Guide. Retrieved from a specific, though not provided, URL.[21]

  • WorkSafe Queensland. (n.d.). Guide for handling cytotoxic drugs and related waste. Retrieved from a specific, though not provided, URL.[22]

  • Duke University, Safety & Occupational Health. (2025). Safe Handling of Hazardous Drugs. Retrieved from a specific, though not provided, URL.[15]

  • Compliancy Group. (2023). OSHA Laboratory Standard | OSHA Lab Safety Standard. Retrieved from a specific, though not provided, URL.[11]

  • Daniels Health. (2024). How Do You Dispose of Cytotoxic Waste?. Retrieved from [Link]]

  • Delft University of Technology. (n.d.). Glove Selection and Usage. Retrieved from a specific, though not provided, URL.[7]

  • Texas Materials Institute. (2020). Standard operating procedure for hazardous chemicals Handling of nanomaterials. Retrieved from a specific, though not provided, URL.[23]

  • Cleanaway. (n.d.). Cytotoxic Waste Disposal & Management Services. Retrieved from [Link]14]

  • The University of British Columbia, Safety & Risk Services. (2017). Exposure Control Plan for Cytotoxic Substances. Retrieved from a specific, though not provided, URL.[4]

  • Cayman Chemical. (2024). Safety Data Sheet. Retrieved from a specific, though not provided, URL.[24]

  • World Health Organization. (2024). Health-care waste. Retrieved from [Link]]

  • University of Wisconsin-La Crosse. (n.d.). Part D: Chemical Safety Procedures for Laboratories. Retrieved from a specific, though not provided, URL.[25]

  • SafetyWare. (2025). Chemical Resistant Glove Guide: Choosing the Right Material for Protection. Retrieved from a specific, though not provided, URL.[26]

  • Taleb, R. I., et al. (2021). Anticancer Activity of Abietane Diterpenoids from Salvia libanoticum Grown in Lebanon. Pharmacognosy Magazine, 17(73), 134-140.[2]

  • The University of British Columbia, Safety & Risk Services. (n.d.). Cytotoxic Substances – Waste Management. Retrieved from a specific, though not provided, URL.[27]

  • SafeWork NSW. (n.d.). Cytotoxic drugs and related waste – risk management. Retrieved from a specific, though not provided, URL.[28]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
14-deoxycoleon U
Reactant of Route 2
14-deoxycoleon U

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.